molecular formula C13H19NO2S B14241306 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide CAS No. 518980-59-1

4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide

カタログ番号: B14241306
CAS番号: 518980-59-1
分子量: 253.36 g/mol
InChIキー: SSHOWYSUQNLRLZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide is a useful research compound. Its molecular formula is C13H19NO2S and its molecular weight is 253.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

518980-59-1

分子式

C13H19NO2S

分子量

253.36 g/mol

IUPAC名

4-ethoxy-N,N-diethyl-2-sulfanylbenzamide

InChI

InChI=1S/C13H19NO2S/c1-4-14(5-2)13(15)11-8-7-10(16-6-3)9-12(11)17/h7-9,17H,4-6H2,1-3H3

InChIキー

SSHOWYSUQNLRLZ-UHFFFAOYSA-N

正規SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1)OCC)S

製品の起源

United States
Foundational & Exploratory

4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide

Abstract

This technical guide provides a comprehensive, research-informed protocol for the synthesis of 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide, a compound of interest for researchers and professionals in drug development. The proposed synthetic pathway is a multi-step process designed for robustness and is grounded in established chemical principles and analogous transformations found in peer-reviewed literature. This document offers a detailed examination of the synthetic strategy, step-by-step experimental procedures, and the underlying chemical rationale for each stage of the synthesis.

Introduction and Synthetic Strategy

The synthetic strategy outlined in this guide is a three-step process, commencing with a commercially available starting material and proceeding through key intermediates to the final product. The chosen pathway is designed to maximize yield and purity while utilizing well-understood and scalable chemical transformations.

The proposed three-step synthesis is as follows:

  • Thiocyanation: Introduction of a thiocyanate group at the 2-position of 4-ethoxybenzonitrile.

  • Hydrolysis: Conversion of the 2-thiocyanato-4-ethoxybenzonitrile intermediate to 4-ethoxy-2-mercaptobenzoic acid. This step involves the hydrolysis of both the nitrile and thiocyanate functionalities.

  • Amidation: Coupling of 4-ethoxy-2-mercaptobenzoic acid with diethylamine to yield the target molecule, 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide.

This strategy was selected due to the availability of analogous procedures in the literature, which provides a strong foundation for the successful execution of each step.

Visualized Experimental Workflow

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Step 1: Thiocyanation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amidation A 4-Ethoxybenzonitrile C 4-Ethoxy-2-thiocyanatobenzonitrile A->C Reaction B Thiocyanating Agent B->C Reagent D 4-Ethoxy-2-thiocyanatobenzonitrile F 4-Ethoxy-2-mercaptobenzoic acid D->F Reaction E Acid/Base Hydrolysis E->F Condition G 4-Ethoxy-2-mercaptobenzoic acid I 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide G->I Reaction H Diethylamine & Coupling Agent H->I Reagents

Caption: Overall synthetic workflow for 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Ethoxy-2-thiocyanatobenzonitrile

The introduction of a thiocyanate group onto an activated aromatic ring can be achieved through electrophilic thiocyanation.[1][2] In this step, 4-ethoxybenzonitrile is reacted with a thiocyanating agent, such as ammonium thiocyanate in the presence of an oxidizing agent, to regioselectively install the thiocyanate group at the position ortho to the activating ethoxy group.

Materials

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Ethoxybenzonitrile147.1710.0 g0.068
Ammonium thiocyanate76.1215.5 g0.204
Bromodimethylsulfonium bromide (BDMS)222.0145.3 g0.204
Dichloromethane (DCM)84.93200 mL-

Procedure

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 4-ethoxybenzonitrile (10.0 g, 0.068 mol) in 200 mL of anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • To the cooled solution, add ammonium thiocyanate (15.5 g, 0.204 mol) in one portion.

  • Slowly add bromodimethylsulfonium bromide (BDMS) (45.3 g, 0.204 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

  • Upon completion, quench the reaction by slowly adding 100 mL of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 4-ethoxy-2-thiocyanatobenzonitrile as a solid.

Step 2: Synthesis of 4-Ethoxy-2-mercaptobenzoic Acid

This step involves the simultaneous hydrolysis of the nitrile and thiocyanate groups. This transformation can be achieved under harsh basic conditions, as demonstrated in the synthesis of analogous compounds.[3] The nitrile is hydrolyzed to a carboxylic acid, and the thiocyanate is converted to a thiol.

Materials

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Ethoxy-2-thiocyanatobenzonitrile204.2510.0 g0.049
Sodium Hydroxide (NaOH)40.00100 g2.5
Deionized Water18.02500 mL-
Concentrated Hydrochloric Acid (HCl)36.46As needed-
Dichloromethane (DCM)84.93300 mL-

Procedure

  • Prepare a 20% aqueous solution of sodium hydroxide by dissolving 100 g of NaOH in 400 mL of deionized water in a suitable beaker, then transfer to a 1 L autoclave-safe reaction vessel.

  • Add the 4-ethoxy-2-thiocyanatobenzonitrile (10.0 g, 0.049 mol) to the sodium hydroxide solution.

  • Seal the autoclave and heat the mixture to 150 °C with stirring. Maintain this temperature for 10-12 hours. The internal pressure will increase during the reaction.

  • After the reaction period, cool the autoclave to room temperature.

  • Carefully vent the autoclave and transfer the reaction mixture to a 1 L beaker in a fume hood.

  • Cool the mixture in an ice bath and acidify to a pH of 3-4 by the slow, dropwise addition of concentrated hydrochloric acid with vigorous stirring. A solid precipitate will form.

  • Extract the product from the acidified mixture with dichloromethane (3 x 100 mL).

  • Combine the organic extracts and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-ethoxy-2-mercaptobenzoic acid.

  • The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield a solid product.

Plausible Mechanism for Hydrolysis

G cluster_0 Nitrile Hydrolysis cluster_1 Thiocyanate Hydrolysis A R-C≡N B [R-C(OH)=NH] A->B H₂O, H⁺/OH⁻ C R-C(=O)NH₂ B->C Tautomerization D R-COOH C->D H₂O, H⁺/OH⁻ E R-S-C≡N F R-SH E->F H₂O, OH⁻

Caption: Simplified mechanism for the hydrolysis of nitrile and thiocyanate groups.

Step 3: Synthesis of 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide

The final step is the amidation of the carboxylic acid with diethylamine. To facilitate this reaction, the carboxylic acid is first converted to a more reactive acyl chloride, which then readily reacts with diethylamine to form the desired amide.

Materials

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Ethoxy-2-mercaptobenzoic acid198.235.0 g0.025
Thionyl Chloride (SOCl₂)118.974.5 mL0.063
Toluene92.14100 mL-
Diethylamine73.147.0 mL0.067
Triethylamine101.1910.5 mL0.075
Dichloromethane (DCM)84.93100 mL-

Procedure

  • In a 250 mL round-bottom flask under an inert atmosphere, suspend 4-ethoxy-2-mercaptobenzoic acid (5.0 g, 0.025 mol) in 100 mL of anhydrous toluene.

  • Add thionyl chloride (4.5 mL, 0.063 mol) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solid has dissolved.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude acyl chloride is used directly in the next step.

  • Dissolve the crude acyl chloride in 100 mL of anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of diethylamine (7.0 mL, 0.067 mol) and triethylamine (10.5 mL, 0.075 mol) in 50 mL of anhydrous dichloromethane.

  • Add the diethylamine/triethylamine solution dropwise to the cooled acyl chloride solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final product, 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups in the molecules.

Safety and Handling

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Thionyl chloride is corrosive and reacts violently with water; it should be handled with extreme care.

  • Thiols and thiocyanates are often malodorous and may be toxic; handle with appropriate caution.

  • The high-pressure hydrolysis step requires a properly rated and maintained autoclave. Ensure you are fully trained in its operation.

References

  • Ren, J.-W., Tong, M.-N., Zhao, Y.-F., & Ni, F. (2021). Triphenylphosphine oxide catalyzes amidation and esterification for an efficient synthesis of dipeptides, amides, and esters in good yields in less than 10 m without racemization. Organic Letters, 23(19), 7497-7502.
  • Mirza-Aghayan, M., Boukherroub, R., & Bolourtchian, M. (2016). Boric acid as a mild and efficient catalyst for direct amidation of carboxylic acids. Comptes Rendus Chimie, 19(6), 733-738.
  • Yadav, J. S., Reddy, B. V. S., & Reddy, P. N. (2004). A mild and efficient method for the synthesis of aryl thiocyanates using ammonium thiocyanate and DDQ. Tetrahedron Letters, 45(40), 7577-7579.
  • Barbero, M., Degani, I., Diulgheroff, N., Dughera, S., & Fochi, R. (2001). A new, simple, and efficient method for the synthesis of aryl thiocyanates from arenediazonium o-benzenedisulfonimides. Synthesis, 2001(04), 585-590.
  • Bhalerao, D. S., & Agamanchi, K. G. (2007).
  • CN103360288A - Preparation method of 6-chloro-2-mercaptobenzoic acid. (2013).
  • Nitrile Hydrolysis. (2021). Organic Chemistry Tutor.
  • Hydrolysis of Nitriles. (2022). Chemistry LibreTexts.
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemguide.
  • The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. (n.d.). Science of Synthesis.
  • CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method. (2015).
  • 4-[2-(DIMETHYLAMINO)ETHOXY]BENZONITRILE synthesis. (n.d.). ChemicalBook.
  • 2-Chloro-4-hydroxybenzonitrile 98 3336-16-1. (n.d.). Sigma-Aldrich.

Sources

Technical Guide: Solubility Profiling of 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide

[1]

Executive Summary & Chemical Identity

Compound: 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide Chemical Class: Thiosalicylamide Derivative / Benzamide Molecular Formula: C₁₃H₁₉NO₂S Predicted MW: ~253.36 g/mol

This compound is a bifunctional intermediate characterized by a lipophilic diethylamide core and a reactive ortho-thiol (sulfanyl) motif .[1] Its solubility behavior is governed by the competition between the hydrophobic ethoxy/diethyl groups and the ionizable thiol moiety.

Physicochemical Drivers[1]
  • Lipophilicity (LogP ~2.6 – 2.9): The N,N-diethyl and 4-ethoxy groups significantly enhance solubility in non-polar and chlorinated solvents compared to primary amides.[1]

  • Acidity (pKa ~6.5 – 7.5): The 2-sulfanyl group is weakly acidic.[1] In basic media, it deprotonates to the thiolate, drastically altering solubility and partitioning behavior.

  • Redox Sensitivity: The free thiol is prone to oxidative dimerization (disulfide formation), particularly in protic solvents with dissolved oxygen.[1]

Solubility Landscape

The following data categorizes solvent compatibility based on dielectric constant (

Table 1: Predicted Solubility Profile at 25°C
Solvent ClassSolventSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Primary choice.[1] Matches the compound's lipophilic/polar balance perfectly.
ChloroformExcellent (>100 mg/mL)Similar to DCM; useful for NMR studies.[1]
Polar Aprotic DMSOHigh (>50 mg/mL)Excellent solubilizer but difficult to remove.[1] Caution: Promotes thiol oxidation.[1]
DMFHigh (>50 mg/mL)Good for coupling reactions; high boiling point limits isolation.[1]
Ethyl AcetateGood (20–50 mg/mL)Ideal for extraction and crystallization.[1]
Polar Protic Ethanol (Abs.)[1]Moderate (10–30 mg/mL)Solubility decreases with water content.[1] Proticity stabilizes the amide H-bonds.[1]
MethanolModerate (10–30 mg/mL)Good for LC-MS mobile phases.[1]
Non-Polar TolueneModerate (5–20 mg/mL)Effective at elevated temperatures; poor at 0°C (good for recrystallization).[1]
Hexanes/HeptanePoor (<1 mg/mL)Too non-polar.[1] Used as an anti-solvent to precipitate the compound.
Aqueous Water (pH 7)Insoluble The hydrophobic diethyl/ethoxy groups dominate.[1]
0.1 M NaOHSoluble Deprotonation of -SH to -S⁻Na⁺ solubilizes the compound.[1]

Experimental Protocol: The Solubility Screen

Objective: To determine the precise saturation point of the compound in a target solvent while mitigating oxidative degradation.[1]

Reagents & Equipment
  • Analyte: 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide (>98% purity).

  • Solvents: HPLC-grade (degassed to remove O₂).

  • Detection: HPLC-UV (254 nm) or Gravimetric Analysis.[1]

  • Inert Gas: Argon or Nitrogen balloon.[1]

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Purge all solvents with Argon for 15 minutes to prevent disulfide formation (2 R-SH

      
       R-S-S-R).[1]
      
    • Weigh 50 mg of the compound into a 4 mL amber vial (protect from light).

  • Incremental Addition:

    • Add the solvent in 100 µL aliquots at 25°C.

    • Vortex for 30 seconds after each addition.

    • Visual Check: If the solid dissolves immediately, solubility is high.[1] If turbidity persists after 500 µL, solubility is moderate/low.[1]

  • Equilibration:

    • If solid remains, stir the suspension for 4 hours at 25°C under Argon.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Quantification:

    • HPLC Method: Dilute 10 µL of the supernatant into 990 µL of Methanol. Inject onto C18 column.

    • Gravimetric Method: Evaporate a known volume of supernatant and weigh the residue.[1]

Stability & Handling: The Thiol Factor

The 2-sulfanyl group is the critical stability risk.[1] Researchers must distinguish between solubility issues and chemical degradation .[1]

  • Oxidation: In DMSO or basic alcohols, the compound will dimerize to the disulfide.[1] This often precipitates out, mimicking "poor solubility."

  • Mitigation: Always add 1 mM DTT (Dithiothreitol) or TCEP to stock solutions if downstream applications permit, or strictly maintain an inert atmosphere.[1]

Visualization: Solubility & Stability Logic

The following diagram illustrates the decision matrix for solvent selection and the chemical fate of the compound.

SolubilityWorkflowStartCompound Sample:4-Ethoxy-N,N-diethyl-2-sulfanylbenzamideSolventChoiceSelect Solvent ClassStart->SolventChoiceChlorinatedChlorinated (DCM/CHCl3)SolventChoice->ChlorinatedExtraction/NMRPolarAproticPolar Aprotic (DMSO/DMF)SolventChoice->PolarAproticStock SolutionProticProtic (MeOH/EtOH)SolventChoice->ProticLC-MS/CrystallizationResultChlorHigh SolubilityStable (Short Term)Chlorinated->ResultChlorResultAproticHigh SolubilityHigh Oxidation Risk (Disulfide)PolarAprotic->ResultAproticResultProticModerate SolubilitypH Dependent StabilityProtic->ResultProticOxidationOxidation Event:Formation of Disulfide DimerResultAprotic->OxidationO2 PresenceResultProtic->OxidationBasic pHPrecipitationPrecipitation(False Insoluble Result)Oxidation->Precipitation

Figure 1: Solubility determination workflow highlighting the risk of oxidative dimerization in polar solvents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67272-97-3 (4-Ethoxy-N,N-diethylbenzamide).[1] Retrieved from [Link][1]

  • LookChem. 4-Ethoxy-2-mercaptobenzamide (CAS 85169-21-7) Physicochemical Properties. Retrieved from [Link][1][2]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry.[1] Wiley-VCH.[1] (Standard reference for solvent polarity scales).

spectroscopic data (NMR, IR, MS) of 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide

[1]

Part 1: Chemical Identity & Significance[1]

  • IUPAC Name: 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide[1]

  • Common Reference: para-Ethoxy-thiosalicyl-diethylamide

  • Molecular Formula: C₁₃H₁₉NO₂S[1]

  • Molecular Weight: 253.36 g/mol [1]

  • Key Functional Motifs:

    • Diethylamide Core: Induces restricted rotation (rotamers), visible in NMR.[1]

    • 2-Sulfanyl (-SH): Ortho to the carbonyl; capable of intramolecular hydrogen bonding.

    • 4-Ethoxy: Strong electron-donating group (EDG), significantly shielding aromatic protons at positions 3 and 5.

Synthesis Context (Directed Ortho Metalation)

The most authoritative route to this compound utilizes Directed Ortho Metalation (DOM) , leveraging the N,N-diethylamide as a powerful directing group (DMG).[1]

SynthesisWorkflowStart4-Ethoxy-N,N-diethylbenzamide(Precursor)Lithiation1. s-BuLi / TMEDA(THF, -78°C)Ortho-LithiationStart->LithiationDOMSulfuration2. S8 (Elemental Sulfur)Electrophilic QuenchLithiation->SulfurationLi-S InsertionWorkup3. Acidic Workup (HCl)Thiol ProtonationSulfuration->WorkupProduct4-Ethoxy-N,N-diethyl-2-sulfanylbenzamideWorkup->Product

Figure 1: Synthesis via Directed Ortho Metalation (DOM), ensuring regioselectivity at the C2 position.

Part 2: Spectroscopic Data Profile

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ (Deuterochloroform) Frequency: 400 MHz[1]

Note on Rotamers: The N,N-diethylamide group exhibits restricted rotation around the C(O)-N bond at room temperature. This typically results in magnetic non-equivalence of the ethyl groups, appearing as two distinct sets of signals (broadened or separated).[1]

PositionShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment / Causality
Ar-H6 7.15 - 7.25Doublet (d)1H8.5Deshielded by C=O (ortho).
Ar-H3 6.75 - 6.80Doublet (d)1H2.5Shielded by 4-OEt (ortho) and 2-SH (ortho). Small meta coupling.
Ar-H5 6.60 - 6.68dd1H8.5, 2.5Shielded by 4-OEt (ortho).[1]
-SH 4.00 - 5.50Broad Singlet1H-Variable. Chemical shift depends heavily on concentration and H-bonding to the amide carbonyl.
-OCH₂- 4.05Quartet (q)2H7.0Characteristic ethoxy methylene.
N-CH₂- 3.20 - 3.60Broad/Multiplet4H-Rotameric broadening. Often appears as two broad humps or overlapping quartets.
-OCH₂CH₃ 1.42Triplet (t)3H7.0Ethoxy methyl.
N-CH₂CH₃ 1.10 - 1.25Multiplet6H-Rotameric. Often two overlapping triplets.

Critical Analysis:

  • The "H3" Diagnostic: The proton at position 3 is "sandwiched" between the thiol and the ethoxy group.[1] It typically appears as a meta-coupled doublet or singlet appearing significantly upfield relative to H6.

  • Thiol Exchange: If D₂O is added to the NMR tube, the broad singlet at 4.0-5.5 ppm will disappear (D/H exchange).[1]

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

Wavenumber (cm⁻¹)IntensityAssignmentTechnical Insight
2550 - 2600 Weak/BroadS-H Stretch Diagnostic Peak. Often overlooked due to low intensity. Absence suggests oxidation to disulfide (dimer).[1]
1615 - 1635 StrongC=O Stretch Amide I band. Lower frequency than esters due to resonance donation from Nitrogen.
1570 - 1590 MediumAr C=C Aromatic ring breathing.
1230 - 1250 StrongC-O-C Aryl alkyl ether asymmetric stretch (Ethoxy group).
750 - 800 MediumC-H Bend Out-of-plane bending for 1,2,4-substituted benzene.[1]
Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or EI (Electron Impact).[1]

  • Exact Mass: 253.1136[1]

  • Molecular Ion: [M+H]⁺ = 254.12[1]

Fragmentation Pattern (EI - 70eV):

  • m/z 253 (M⁺): Parent ion, usually stable.[1]

  • m/z 220 (M - SH): Loss of sulfanyl radical (rare in soft ionization, possible in EI).[1]

  • m/z 181 (M - NEt₂): Cleavage of the amide bond (Alpha cleavage).

  • m/z 224 (M - Et): Loss of ethyl group from the ether or amide.

Part 3: Experimental Protocols

Protocol A: NMR Sample Preparation (Critical for Thiol Stability)

Thiols are prone to oxidation into disulfides (R-S-S-R) in solution, which complicates spectra.[1]

  • Solvent Choice: Use CDCl₃ (Chloroform-d) treated with silver foil or stored over molecular sieves to remove traces of acid/peroxides. Avoid DMSO-d₆ if possible, as it accelerates oxidation of thiols to disulfides.[1]

  • Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent.

  • Acquisition: Run the spectrum immediately upon dissolution.[1]

  • Validation: If a peak appears at ~2.8-3.0 ppm (disulfide -CH₂- region) or the aromatic region doubles, the sample has oxidized.

Protocol B: Mass Spectrometry Validation

To distinguish the free thiol from the disulfide dimer:

  • Run LC-MS in positive mode.

  • Target:

    • Monomer (Thiol): 254.1 [M+H]⁺[1]

    • Dimer (Disulfide): 505.2 [2M - 2H + H]⁺[1]

  • In-situ Derivatization: If the thiol signal is weak, add excess N-ethylmaleimide (NEM) to the sample. A mass shift of +125 Da confirms the presence of a free reactive thiol.

Part 4: Logical Relationships & Signaling

The following diagram illustrates the spectroscopic logic flow for confirming the structure.

SpectralLogicSampleUnknown Sample(Candidate: C13H19NO2S)IR_CheckIR SpectrumCheck 2550 cm-1Sample->IR_CheckNMR_Check1H NMR(CDCl3)Sample->NMR_CheckThiol_YesPeak @ 2550 cm-1(Weak)IR_Check->Thiol_YesThiol_NoNo Peak @ 2550 cm-1IR_Check->Thiol_NoRotamersBroad/Split Ethyl Signals(3.2-3.6 ppm)NMR_Check->RotamersAmide ConfirmationAromatic1,2,4-Pattern(d, d, dd)NMR_Check->AromaticSubstituent ConfirmationConclusion_PureConfirm: Free Thiol4-Ethoxy-N,N-diethyl-2-sulfanylbenzamideThiol_Yes->Conclusion_PureConclusion_OxSuspect: Disulfide Dimer(Oxidation Product)Thiol_No->Conclusion_OxRotamers->Conclusion_Pure

Figure 2: Decision tree for structural confirmation using IR and NMR markers.

References

  • Beak, P., & Brown, R. A. (1982).[1] The Tertiary Amide as a Directing Group: Directed Ortho Metalation of N,N-Diethylbenzamide. Journal of Organic Chemistry, 47(1), 34–46.[1]

  • Clayden, J., et al. (2005).[1] Atropisomerism in Amides: Rotational Barriers in N,N-Diethylbenzamides. Tetrahedron, 61(24), 5713-5724.[1]

  • AIST Spectral Database (SDBS). (2023).[1] Spectral Data for N,N-Diethyl-4-ethoxybenzamide (Analogous Baseline). National Institute of Advanced Industrial Science and Technology. [1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Reference for S-H IR stretch characteristics).

Methodological & Application

Application Note: Characterization of 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide for Sirtuin 2 (SIRT2) Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the characterization of 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide as a potential enzyme inhibitor.

Abstract

This document provides a comprehensive guide for the investigation of 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide, a novel benzamide derivative, as a potential inhibitor of Sirtuin 2 (SIRT2). Benzamide-based compounds have emerged as a significant class of inhibitors for various enzymes, including sirtuins, which are NAD+-dependent lysine deacetylases.[1][2][3] SIRT2 is a key therapeutic target in neurodegenerative diseases and cancer, making the discovery of new, potent, and selective inhibitors a critical area of research.[1][2] This guide details the necessary protocols for compound handling, enzymatic activity assays for half-maximal inhibitory concentration (IC50) determination, and kinetic studies to elucidate the mechanism of inhibition.

Introduction: The Rationale for Targeting SIRT2 with Novel Benzamides

Sirtuins are a family of seven NAD+-dependent enzymes (SIRT1-7) that play crucial roles in cellular processes by deacetylating histone and non-histone protein substrates.[1][4] SIRT2, in particular, is predominantly cytoplasmic and deacetylates targets such as α-tubulin. Its inhibition has shown neuroprotective effects in models of Parkinson's and Huntington's diseases.[1] The benzamide scaffold is a well-established pharmacophore for sirtuin inhibitors, often mimicking the nicotinamide portion of the NAD+ cofactor.[3][5][6]

4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide is a novel synthetic compound. While this specific molecule is not extensively characterized in existing literature, its structural features—a benzamide core, an ethoxy group, and a sulfanyl moiety—suggest a potential for interaction with the SIRT2 active site. The sulfanyl group, in particular, may offer unique interactions with amino acid residues in the enzyme's binding pocket. This application note provides the experimental framework to test this hypothesis.

Compound Profile: 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide

PropertyValueSource
IUPAC Name 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamideN/A
Molecular Formula C13H19NO2SN/A
Molecular Weight 253.36 g/mol N/A
CAS Number Not availableN/A
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in DMSO, Ethanol; poorly soluble in waterPredicted

Note: As this is a novel compound, physical properties are predicted and should be confirmed experimentally.

Experimental Design and Workflow

The overall workflow for characterizing a novel inhibitor is a multi-step process that moves from initial screening to detailed mechanistic studies.

G cluster_0 Preparation cluster_1 Primary Assay cluster_2 Secondary Assay cluster_3 Analysis & Conclusion A Compound Preparation (Stock Solution in DMSO) C IC50 Determination (Dose-Response Curve) A->C B Enzyme & Substrate Preparation B->C D Kinetic Analysis (Michaelis-Menten & Lineweaver-Burk) C->D If active E Data Analysis & MoA Determination D->E F Report Generation E->F

Caption: Experimental workflow for inhibitor characterization.

Detailed Protocols

Materials and Reagents
  • Compound: 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide

  • Enzyme: Recombinant Human SIRT2 (e.g., from Enzo Life Sciences or similar)

  • Substrate: Fluorogenic SIRT2 substrate, such as Fluor de Lys®-SIRT2 (Ac-Lys-AMC)

  • Cofactor: Nicotinamide adenine dinucleotide (NAD+)

  • Developer: Developer solution for the fluorogenic substrate

  • Positive Control Inhibitor: A known SIRT2 inhibitor, such as AK-7 (15.5 µM IC50)[3]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade

  • Hardware: 96-well black, flat-bottom plates; multi-mode plate reader with fluorescence capabilities (Excitation: 360 nm, Emission: 460 nm).

Protocol 1: IC50 Determination

This protocol determines the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide in 100% DMSO.

  • Serial Dilutions: Create a serial dilution series of the compound in assay buffer. A typical 10-point curve might range from 100 µM to 1 nM. Ensure the final DMSO concentration in all wells is ≤1%.

  • Assay Plate Setup:

    • Add 5 µL of each inhibitor dilution to the wells of a 96-well plate.

    • Include "No Inhibitor" (1% DMSO) controls for 100% enzyme activity.

    • Include "No Enzyme" controls for background fluorescence.

  • Enzyme and Substrate Reaction:

    • Prepare a master mix containing assay buffer, SIRT2 enzyme (final concentration ~25 nM), and NAD+ (final concentration ~500 µM).

    • Add 40 µL of this master mix to each well.

    • Incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Prepare a solution of the fluorogenic substrate in assay buffer (final concentration ~50 µM).

    • Add 5 µL of the substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Develop and Read:

    • Add 50 µL of the developer solution to each well to stop the enzymatic reaction and generate the fluorescent signal.

    • Incubate for 15 minutes at room temperature.

    • Read the fluorescence (Ex: 360 nm, Em: 460 nm).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the data by setting the "No Inhibitor" control as 100% activity and the "No Enzyme" control as 0% activity.

    • Plot the normalized % activity against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Enzyme Kinetic Studies

These experiments determine the mechanism of inhibition (e.g., competitive, non-competitive).

  • Experimental Setup: The assay is set up similarly to the IC50 determination, but with two key differences:

    • Use a fixed, sub-saturating concentration of the inhibitor (e.g., at or near its IC50 value).

    • Vary the concentration of the substrate (e.g., from 0.5x Km to 10x Km).

  • Procedure:

    • Perform the assay with no inhibitor to determine the baseline Vmax and Km.

    • Perform the assay again in the presence of the fixed inhibitor concentration.

  • Data Analysis:

    • For each substrate concentration, calculate the reaction velocity (rate of fluorescence change over time).

    • Plot the velocity against substrate concentration and fit to the Michaelis-Menten equation to determine apparent Vmax and Km values in the presence and absence of the inhibitor.

    • Generate a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]). The pattern of line intersections will indicate the mode of inhibition.

Mode of InhibitionEffect on VmaxEffect on KmLineweaver-Burk Plot
Competitive No changeIncreasesLines intersect on the y-axis
Non-competitive DecreasesNo changeLines intersect on the x-axis
Uncompetitive DecreasesDecreasesLines are parallel

SIRT2 Signaling Context

Understanding the biological context of the target enzyme is crucial for drug development. SIRT2 is involved in several key cellular pathways.

G SIRT2 SIRT2 Tubulin α-Tubulin (acetylated) SIRT2->Tubulin Deacetylates Aggresome Aggresome Formation (Protein Quality Control) SIRT2->Aggresome Promotes Inhibitor 4-Ethoxy-N,N-diethyl- 2-sulfanylbenzamide Inhibitor->SIRT2 Inhibits Microtubules Microtubule Stability Tubulin->Microtubules Regulates HDAC6 HDAC6 HDAC6->Tubulin Deacetylates Mitosis Cell Cycle (Mitosis) Microtubules->Mitosis

Caption: Simplified SIRT2 cellular signaling pathway.

Trustworthiness and Self-Validation

To ensure the validity of your results, incorporate the following controls into every experiment:

  • Positive Control: A known inhibitor (e.g., AK-7) should be run in parallel to confirm that the assay system is responsive.

  • Solvent Control: The final concentration of DMSO must be consistent across all wells and should not exceed a level that affects enzyme activity (typically <1-2%).

  • Compound Interference: Test the compound at its highest concentration in the absence of the enzyme to check for autofluorescence or quenching effects.

By rigorously applying these controls, the resulting data will be robust and reliable, forming a trustworthy foundation for further drug development efforts.

References

  • Di Giovanni, S. (2006). The benzamide MS-275 is a potent, long-lasting brain region-selective inhibitor of histone deacetylases. Proceedings of the National Academy of Sciences, 103(5), 1587-1592. [Link]

  • Hoffmann, G. et al. (2015). Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton. Bioorganic & Medicinal Chemistry, 23(3), 437-450. [Link]

  • Rotili, D. et al. (2012). Sirtuin inhibitors as anticancer agents. Future Medicinal Chemistry, 4(12), 1547-1563. [Link]

  • Outeiro, T. F. et al. (2007). Sirtuin 2 inhibitors rescue α-synuclein-mediated toxicity in models of Parkinson's disease. Science, 317(5837), 516-519. [Link]

  • Rose, P. G. et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 7, 27. [Link]

  • Zhang, L. et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry, 7, 589. [Link]

  • Maren, S. et al. (2017). Histone deacetylase inhibitors containing a benzamide functional group and a pyridyl cap are preferentially effective human immunodeficiency virus-1 latency-reversing agents in primary resting CD4+ T cells. Journal of General Virology, 98(4), 799-809. [Link]

  • Galli, M. et al. (2012). Sirtuin activators and inhibitors. BioFactors, 38(5), 349-359. [Link]

  • Wang, Y. et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2341253. [Link]

Sources

Application Note: High-Throughput Screening of Zinc-Ejecting Thiobenzamides

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for High-Throughput Screening (HTS) using 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide .

Based on its chemical structure (a 2-mercaptobenzamide derivative), this compound is classified as a Zinc Ejector . It functions by chelating or covalently modifying the zinc-coordinating cysteines in Zinc Finger Proteins (ZFPs), such as the HIV-1 Nucleocapsid protein (NCp7) or cancer-related transcription factors (e.g., Sp1). The following guide is designed for researchers targeting these metalloproteins.

Compound: 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide Target Class: Zinc Finger Proteins (ZFPs) – CCHC and C2H2 domains Primary Mechanism: Zinc Ejection / Electrophilic Attack on Cysteine Assay Readout: Fluorescence Resonance Energy Transfer (FRET) or Fluorogenic Zinc Quantification

Introduction & Mechanism of Action

4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide belongs to the thiobenzamide class of small molecules. These compounds are potent inhibitors of Zinc Finger Proteins (ZFPs), which are critical for viral replication (e.g., HIV-1 NCp7) and gene regulation (e.g., transcription factors).

The "Zinc Ejection" Mechanism

The sulfanyl (thiol) group at the ortho position is the pharmacophore. The mechanism typically follows a two-step process:

  • Nucleophilic Attack / Chelation: The thiol group (or its oxidized disulfide form) interacts with the zinc-coordinated cysteine residues of the target protein.

  • Zinc Release: This interaction destabilizes the zinc-thiolate coordination sphere, causing the release of Zn²⁺ ions. This results in the unfolding of the protein's tertiary structure, rendering it inactive (e.g., unable to bind DNA/RNA).

Critical Consideration: Thiobenzamides can exist in equilibrium between the reduced thiol and the oxidized disulfide (2,2'-dithiobisbenzamide). In many cases, the disulfide form is the active "prodrug" that undergoes thiol-disulfide exchange with the protein. Therefore, buffer redox conditions are paramount.

Mechanistic Diagram

ZincEjectionMechanism cluster_readout HTS Readout Compound 4-Ethoxy-N,N-diethyl- 2-sulfanylbenzamide (Thiol Form) Oxidation Oxidation (in DMSO/Air) Compound->Oxidation slow Target Zinc Finger Protein (Zn-Cys Coordination) Compound->Target Direct Chelation (Minor) Disulfide Active Disulfide Intermediate Oxidation->Disulfide Disulfide->Target Thiol-Disulfide Exchange Complex Protein-Inhibitor Adduct Target->Complex Zinc Released Zn2+ Target->Zinc Ejection Unfolded Apo-Protein (Inactive) Target->Unfolded FluoProbe FluoZin-3 (Zinc Probe) Zinc->FluoProbe FluoSignal High Fluorescence (520 nm) FluoProbe->FluoSignal

Caption: Mechanism of zinc ejection by thiobenzamides and subsequent fluorescence detection.

Technical Considerations & Reagent Preparation

A. Compound Handling
  • Solubility: Dissolve in 100% DMSO to a stock concentration of 10 mM.

  • Stability: The sulfanyl group is prone to oxidation. Store stock solutions at -20°C under argon or nitrogen. Avoid repeated freeze-thaw cycles.[1]

  • Working Solution: Prepare fresh dilutions in assay buffer immediately before use.

B. Buffer Chemistry (The "Redox Trap")

The choice of reducing agent determines the assay sensitivity.

  • Non-Reducing Condition (Recommended for Screening): Do not use DTT or

    
    -mercaptoethanol, as they will compete with the compound for the zinc-coordinating cysteines and reduce any active disulfide species of the inhibitor.
    
  • Stabilizing Agent: Use TCEP (Tris(2-carboxyethyl)phosphine) at low concentrations (e.g., 10-50

    
    M) only if the target protein strictly requires it for stability, but be aware it may dampen the potency of electrophilic inhibitors.
    

Standard HTS Buffer:

  • 50 mM HEPES or Tris-HCl (pH 7.4)

  • 100 mM NaCl

  • 1-5

    
    M ZnCl
    
    
    
    (to saturate buffer capacity, optional)
  • 0.01% Triton X-100 (to prevent aggregation)

  • Crucial: Use Zinc-free water (treated with Chelex-100) to minimize background fluorescence.

HTS Protocol: Fluorogenic Zinc Ejection Assay

This is the primary screen. It detects the release of Zn²⁺ from the protein using a high-affinity zinc-binding fluorophore (e.g., FluoZin-3 or TSQ).

Materials
  • Target: Purified Zinc Finger Protein (e.g., HIV-1 NCp7, 1

    
    M).
    
  • Probe: FluoZin-3 (Invitrogen),

    
     nM for Zn²⁺.
    
  • Compound: 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide (Titration: 0.1

    
    M – 100 
    
    
    
    M).
  • Positive Control: NOBA (3-nitrosobenzamide) or DIBA (2,2'-dithiobisbenzamide).

Step-by-Step Workflow
  • Plate Preparation:

    • Use 384-well black, low-binding microplates.

    • Dispense 20

      
      L of Assay Buffer  containing 500 nM FluoZin-3.
      
  • Protein Addition:

    • Add 10

      
      L of Target Protein  (Final conc: 1 
      
      
      
      M).
    • Incubate for 10 minutes at Room Temperature (RT) to establish baseline fluorescence (

      
      ).
      
  • Compound Addition:

    • Add 10

      
      L of Compound  dilution series.
      
    • Include DMSO-only wells (Negative Control) and EDTA (10 mM) wells (Positive Control for total zinc release).

  • Incubation:

    • Incubate for 30–60 minutes at RT or 37°C, protected from light.

  • Readout:

    • Measure Fluorescence Intensity (FI) on a plate reader.

    • Excitation: 494 nm | Emission: 516 nm.

Data Analysis

Calculate the percent Zinc Ejection using the formula:



  • 
     : Fluorescence of compound well.
    
  • 
     : Fluorescence of DMSO control (background).
    
  • 
     : Fluorescence of total zinc release control.
    

Secondary Assay: Tryptophan Fluorescence Quenching

This orthogonal assay confirms that zinc release is accompanied by structural unfolding of the protein, ruling out false positives where the compound might simply fluoresce or interact with the probe.

Principle

Zinc finger proteins often have a conserved Tryptophan (Trp) residue (e.g., Trp37 in NCp7) that is intrinsic to the hydrophobic core.

  • Folded State (Zn bound): High Quantum Yield (High Fluorescence).

  • Unfolded State (Zn ejected): Solvent exposure leads to fluorescence quenching (Low Fluorescence).

Protocol
  • Setup: Use quartz cuvettes or UV-transparent 96-well plates.

  • Mixture: 1

    
    M Protein in Assay Buffer (No FluoZin-3).
    
  • Measurement:

    • Excitation: 280 nm (or 295 nm to select for Trp).

    • Emission: Scan 300–400 nm (Peak usually ~340-350 nm).

  • Titration: Add 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide stepwise.

  • Result: A dose-dependent decrease in fluorescence intensity and a red shift (bathochromic shift) in

    
     indicates protein unfolding.
    

Screening Cascade & Decision Tree

Use this workflow to filter hits and eliminate artifacts.

ScreeningCascade cluster_counter Selectivity Check Start Primary Screen (FluoZin-3 Assay) Filter1 Hit Criteria: >50% Zn Release @ 10 µM Start->Filter1 Filter1->Start Fail (Discard) Secondary Secondary Screen (Trp Fluorescence Quenching) Filter1->Secondary Pass Counter Counter Screen (Selectivity Assay) Secondary->Counter Confirmed Unfolding Validation Biophysical Validation (Mass Spec / NMR) Counter->Validation Selective against ADH/Carbonic Anhydrase ADH Alcohol Dehydrogenase (Structural Zn Site) Counter->ADH Test

Caption: HTS Decision Tree for validating zinc-ejecting compounds.

Troubleshooting & Controls

IssuePossible CauseSolution
High Background Fluorescence Contaminating Zinc in buffer.Use Chelex-100 treated water; clean glassware with 10% HNO

.
False Positives Compound autofluorescence.Measure compound alone in buffer; subtract baseline.
No Activity Thiol oxidation in stock.Verify compound integrity by LC-MS; prepare fresh stock; add mild reductant (10

M TCEP) if monomer is required.
Inconsistent IC50 Time-dependence.Zinc ejection is slow. Ensure incubation time is sufficient (30-60 min).

References

  • Rice, W. G., et al. (1995). "Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS." Science, 270(5239), 1194-1197. Link

  • Jenkins, Y., et al. (2005). "Characterization of the Zinc Ejection Mechanism of HIV-1 Nucleocapsid Protein Inhibitors." Journal of Virology, 79(6), 3429-3437. Link

  • Maynard, A. T., & Covell, D. G. (2001). "Reactivity of Zinc Finger Cores: Analysis of Protein Packing and Electrostatic Screening." Journal of the American Chemical Society, 123(6), 1047-1058. Link

  • Thermo Fisher Scientific. "FluoZin™-3, AM, cell permeant." Product Information. Link

Sources

analytical methods for quantifying 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: AN-2402

Topic: A Validated LC-MS/MS Method for the Quantitative Determination of 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide in Human Plasma

Abstract & Introduction

This document details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide in human plasma. As a novel benzamide derivative with potential therapeutic applications, establishing a reliable bioanalytical method is a prerequisite for comprehensive pharmacokinetic (PK) and toxicokinetic (TK) evaluation in drug development.[1] The methodology herein is developed based on foundational bioanalytical principles and is designed for validation in accordance with the standards set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4][5]

The core of this method involves a straightforward protein precipitation (PPT) for sample preparation, followed by rapid chromatographic separation on a C18 stationary phase and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity, sensitivity, and throughput, making it suitable for the analysis of large batches of samples from preclinical and clinical studies. We will explain the rationale behind the selection of sample preparation techniques, chromatographic conditions, and mass spectrometric parameters, providing a complete framework for implementation and validation in a regulated bioanalytical laboratory.

Principle of the Method

The analytical strategy is based on the principle of stable isotope dilution LC-MS/MS. A deuterated analog of the analyte, 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide-d5 (IS), is used as the internal standard to correct for variability during sample processing and instrumental analysis. Plasma samples are subjected to protein precipitation with acetonitrile, which efficiently removes high-abundance proteins like albumin that can interfere with analysis and damage the analytical column.[6][7] After centrifugation, the resulting supernatant, containing the analyte and IS, is directly injected into the LC-MS/MS system.

Chromatographic separation is achieved using reversed-phase HPLC, which retains the moderately lipophilic analyte and separates it from endogenous plasma components. The analyte and IS are then ionized using electrospray ionization (ESI) in positive mode, and specific precursor-to-product ion transitions are monitored by the mass spectrometer. Quantification is performed by calculating the peak area ratio of the analyte to the IS, and concentrations are determined against a calibration curve prepared in the same biological matrix.

Materials and Reagents

MaterialSupplier/Grade
4-Ethoxy-N,N-diethyl-2-sulfanylbenzamideReference Standard (>99% purity)
4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide-d5 (IS)Custom Synthesis (>99% purity, >99% isotopic)
Acetonitrile (ACN)HPLC or LC-MS Grade
Formic AcidLC-MS Grade (≥99%)
WaterType I, Ultrapure (18.2 MΩ·cm)
Human Plasma (K2-EDTA)BioIVT or equivalent
Microcentrifuge Tubes (1.5 mL)Axygen or equivalent
96-well Collection Plates (2 mL)Waters or equivalent

Instrumentation and Analytical Conditions

Liquid Chromatography

The following parameters provide a starting point for method development and should be optimized for the specific system in use.[8]

ParameterCondition
HPLC System Shimadzu Nexera X2, Waters Acquity UPLC I-Class, or equivalent
Analytical Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Gradient Elution See Table 4.1.1

Table 4.1.1: Gradient Elution Program

Time (min) % Mobile Phase B
0.0 10
0.5 10
2.5 95
3.0 95
3.1 10

| 4.0 | 10 |

Causality & Rationale: A C18 column is selected due to the predicted non-polar nature of the benzamide derivative.[9] The gradient elution starts at low organic content to retain the analyte, then ramps up to elute it efficiently, providing a sharp peak shape. The column is then washed with high organic content and re-equilibrated. Formic acid is used as a mobile phase additive to promote protonation of the analyte, which is essential for positive mode ESI-MS analysis.[10]

Mass Spectrometry

The following parameters are hypothetical and must be optimized by infusing a standard solution of the analyte and IS into the mass spectrometer.

ParameterCondition
MS System Sciex QTRAP 6500+, Waters Xevo TQ-XS, or equivalent
Ion Source Electrospray Ionization (ESI)
Polarity Positive
IonSpray Voltage +5500 V
Source Temperature 550 °C
Curtain Gas (CUR) 35 psi
Ion Source Gas 1 (GS1) 50 psi
Ion Source Gas 2 (GS2) 60 psi
Collision Gas (CAD) Medium
MRM Transitions See Table 4.2.1

Table 4.2.1: Multiple Reaction Monitoring (MRM) Transitions

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Dwell Time (ms) DP (V) CE (V)
Analyte 254.1 182.1 100 80 25

| IS (-d5) | 259.1 | 187.1 | 100 | 80 | 25 |

Causality & Rationale: The precursor ion ([M+H]+) is selected in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and a specific, stable product ion is selected in the third quadrupole (Q3). This process provides exceptional selectivity, minimizing the likelihood of interference from other molecules.[11] The predicted fragmentation corresponds to the loss of the N,N-diethyl group. The internal standard is designed to have a 5 Dalton mass shift, ensuring no mass overlap with the analyte while maintaining nearly identical chemical behavior.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of analyte and IS reference standards into separate volumetric flasks. Dissolve in a minimal amount of DMSO and bring to final volume with 50:50 ACN:Water to create 1 mg/mL stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution with 50:50 ACN:Water to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 ACN:Water to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Controls
  • Prepare CS and QC samples by spiking the appropriate working solutions into blank human plasma (not exceeding 5% of the total plasma volume to maintain matrix integrity).

  • Suggested concentration levels:

    • CS: 1, 2, 5, 20, 50, 200, 500, 1000 ng/mL.

    • QC: 1 ng/mL (LLOQ), 3 ng/mL (Low), 80 ng/mL (Mid), 800 ng/mL (High).

Sample Preparation Protocol: Protein Precipitation

The following workflow is designed for a 96-well plate format but can be adapted for individual microcentrifuge tubes.

  • Aliquot Samples: Pipette 50 µL of standards, QCs, blanks, and unknown study samples into the wells of a 2 mL 96-well plate.

  • Add Internal Standard: Add 200 µL of the IS working solution (100 ng/mL in ACN) to every well except for the double blank (matrix blank). For the double blank, add 200 µL of ACN without IS. The use of ACN as the IS diluent serves as the protein precipitation agent.[12][13]

  • Precipitate & Mix: Cover the plate with a cap mat and vortex for 2 minutes at 1000 rpm to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the plate for 10 minutes at 4000 x g and 4 °C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 100 µL of the supernatant to a new 96-well plate for analysis.

  • Inject: Place the plate in the autosampler and inject 5 µL into the LC-MS/MS system.

Bioanalytical Method Validation (BMV)

The method must be fully validated according to regulatory guidelines to ensure its reliability for study sample analysis.[2][3][14] The following experiments are required.

Table 6.1: Summary of Validation Experiments and Acceptance Criteria

Parameter Purpose Experiment Acceptance Criteria
Selectivity Ensure no interference from endogenous matrix components. Analyze ≥6 unique lots of blank plasma. Response in blank samples should be <20% of LLOQ for the analyte and <5% for the IS.
Sensitivity (LLOQ) Define the lowest concentration that can be reliably quantified. Analyze ≥5 replicates at the proposed LLOQ concentration. Accuracy within ±20%; Precision (CV) ≤20%. Signal-to-noise ratio >5.
Linearity & Range Establish the relationship between concentration and response. Analyze a calibration curve with ≥6 non-zero points over 3 separate runs. Correlation coefficient (r²) ≥0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to the nominal value and their reproducibility. Analyze QC samples at 4 levels (LLOQ, Low, Mid, High) in ≥5 replicates over 3 separate runs (intra- and inter-day). Intra- and Inter-day Accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ).
Matrix Effect Assess the ion suppression or enhancement from the biological matrix. Compare analyte response in post-extraction spiked blank matrix vs. neat solution at Low and High QC levels in ≥6 unique lots. IS-normalized matrix factor CV should be ≤15%.
Recovery Evaluate the efficiency of the extraction process. Compare analyte response in pre-extraction spiked matrix vs. post-extraction spiked matrix at Low, Mid, and High QC levels. Recovery should be consistent, precise, and reproducible.

| Stability | Ensure analyte integrity under various storage and handling conditions. | Analyze Low and High QC samples after exposure to relevant conditions (bench-top, freeze-thaw, long-term storage). | Mean concentration should be within ±15% of nominal values. |

Visualization and Workflows

Overall Bioanalytical Workflow

The following diagram illustrates the complete process from sample receipt to final data reporting.

G cluster_pre Pre-Analytical cluster_analytical Analytical Phase cluster_post Post-Analytical SampleReceipt Sample Receipt & Login StockPrep Stock & Working Solution Prep SamplePrep Sample Preparation (Protein Precipitation) StockPrep->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataProcessing Data Processing & Integration LCMS->DataProcessing ConcCalc Concentration Calculation DataProcessing->ConcCalc Report Reporting & Archiving ConcCalc->Report

Caption: High-level workflow for sample analysis.

Decision Tree for Sample Preparation Method Selection

While protein precipitation is recommended for its simplicity, other techniques may be required if validation parameters are not met.

G Start Method Development Start PPT Protein Precipitation (PPT) (e.g., Acetonitrile) Start->PPT Validate Validate Selectivity & Matrix Effect PPT->Validate Pass Validation Criteria Met? (CV ≤15%) Validate->Pass Validate->Pass LLE Liquid-Liquid Extraction (LLE) (e.g., MTBE, Ethyl Acetate) Pass->LLE No SPE Solid-Phase Extraction (SPE) (e.g., C18 or MCX) Pass->SPE No, LLE Failed Final Final Method Pass->Final Yes LLE->Validate SPE->Validate

Caption: Selection logic for sample preparation.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • De Meulder, M. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • De Meulder, M., et al. (2012).
  • Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]

  • Zhang, N., et al. (2000). Semi-automated 96-well liquid-liquid extraction for quantitation of drugs in biological fluids. Journal of Pharmaceutical and Biomedical Analysis.
  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. [Link]

  • Frontage Laboratories. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]

  • Koster, R. A., & Alffenaar, J. W. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing.
  • CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. [Link]

  • Scharlab. (n.d.). Sample preparation with solid-phase extraction. [Link]

  • Norlab. (n.d.). Isolating Drugs from Biological Fluids - Using "Solvent First" Protein Precipitation. [Link]

  • Shintani, H. (2013). Liquid-Liquid Extraction vs Solid Phase Extraction in Biological Fluids and Drugs. SciDoc Publishers.
  • Pandey, P. (2024).
  • Psomas, A., et al. (2017). Application of Liquid-Liquid Extraction for the Determination of Antibiotics in the Foodstuff: Recent Trends and Developments.
  • Ye, C., & An, B. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Christianson, C. (2025).
  • Stankov, D., et al. (2019). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. PMC.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • LookChem. (n.d.). 4-Ethoxy-2-mercaptobenzamide. [Link]

  • Kostić, N., & D K, D. (2015). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library.
  • ResearchGate. (2025). Quantification of the benzimidazole opioid analog isotonitazene in human hair using liquid chromatography−tandem mass spectrometry. [Link]

Sources

Application Notes & Protocols: A Guide to Thiol-Reactive Benzamide-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of thiol-reactive fluorescent probes, using the representative molecule 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide as a model. While this specific molecule serves as a structural template, the principles, mechanisms, and protocols described herein are broadly applicable to a class of benzamide-based probes designed for the detection and quantification of biological thiols. This guide covers the underlying chemical principles, detailed experimental protocols for protein labeling and cellular imaging, data interpretation, and advanced applications in drug discovery.

Part 1: Principles and Mechanisms

Introduction to Thiol-Reactive Probes

Biological thiols, such as cysteine (Cys), homocysteine (Hcy), and the master antioxidant glutathione (GSH), are pivotal in maintaining cellular redox homeostasis, protein structure, and enzymatic catalysis.[1][2][3] Their dysregulation is implicated in numerous pathological conditions, making them critical biomarkers and therapeutic targets. Fluorescent probes offer a powerful tool for the real-time, high-sensitivity detection of these molecules in complex biological systems.[4][5][]

This guide focuses on a class of probes featuring a benzamide core. The hypothetical probe, 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide , exemplifies a common design strategy: a fluorophore (the benzamide scaffold) linked to a thiol-reactive group. The inherent fluorescence of the core is typically "quenched" or minimal in the probe's inactive state. Reaction with a thiol-containing analyte triggers a chemical transformation that "turns on" fluorescence, providing a direct and measurable signal.[7]

Proposed Mechanism of Action: Thiol-Activated Fluorescence

The "sulfanyl" moiety (-SH or a derivative) is the key to the probe's function, acting as the recognition site for biological thiols. The most common activation mechanisms for such probes involve nucleophilic attack by the biological thiol (e.g., from a cysteine residue on a protein) on an electrophilic site within the probe. This initiates a cascade that results in a fluorescent product.[1][3]

One plausible mechanism is a Michael addition reaction. In this scenario, the sulfanyl group is part of an α,β-unsaturated carbonyl system. The biological thiol acts as a nucleophile, attacking the β-carbon, which leads to a conformational or electronic change that restores the fluorescence of the benzamide core.[7][8] This "turn-on" response provides a high signal-to-noise ratio, as the background fluorescence of the unreacted probe is negligible.[9]

Diagram 1: Generalized Thiol Detection Workflow

cluster_prep Probe & Sample Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis Probe_Stock Prepare Probe Stock (e.g., 10 mM in DMSO) Working_Sol Dilute Probe to Working Concentration Probe_Stock->Working_Sol Dilution Sample Prepare Biological Sample (e.g., Protein Solution, Live Cells) Incubate Incubate Probe with Sample (e.g., 1-2h at RT or 37°C) Sample->Incubate Working_Sol->Incubate Addition Remove_Excess Remove Unbound Probe (e.g., Gel Filtration, Cell Washing) Incubate->Remove_Excess Reaction Complete Measure Measure Fluorescence (Spectrometer, Microscope) Remove_Excess->Measure Data_Analysis Data Analysis (Quantification, Imaging) Measure->Data_Analysis

Caption: A high-level overview of the experimental workflow for using a thiol-reactive fluorescent probe.

Part 2: Experimental Protocols

Protocol for Labeling Proteins with Thiol-Reactive Probes

This protocol provides a general framework for labeling proteins containing cysteine residues. Optimization of probe concentration and incubation time is recommended for each specific protein.

Materials:

  • Thiol-reactive probe (e.g., 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Protein of interest (1-10 mg/mL)

  • Reaction Buffer: 1x PBS or 10-100 mM Tris/HEPES, pH 7.0–7.5, degassed.

  • (Optional) Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).[10][11]

  • Purification Column: Sephadex G-25 or equivalent for gel filtration.[11]

Procedure:

  • Protein Preparation :

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Causality: The pH range of 7.0-7.5 is critical. At this pH, cysteine thiols are sufficiently nucleophilic to react with the probe, while amine groups (e.g., on lysine) are mostly protonated and thus less reactive, ensuring labeling specificity.[11]

    • (Optional) If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If using DTT, it must be removed by dialysis or gel filtration before adding the probe, as DTT itself contains a thiol group.[10][11]

  • Probe Preparation :

    • Prepare a 10 mM stock solution of the thiol-reactive probe in anhydrous DMSO. Store unused stock solution in the dark at -20°C.

  • Conjugation Reaction :

    • While gently stirring the protein solution, add the probe stock solution to achieve a final dye-to-protein molar ratio between 10:1 and 20:1. This excess ensures efficient labeling.

    • Protect the reaction mixture from light to prevent photobleaching of the fluorophore.[11]

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification :

    • Separate the labeled protein from the unreacted probe using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., 1x PBS).[11]

    • The labeled protein will elute in the void volume, while the smaller, unbound probe molecules will be retained.

  • Determination of Labeling Efficiency :

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and the maximal absorbance wavelength (λ_max) of the fluorophore.

    • Calculate the Degree of Labeling (DOL) or Fluorophore-to-Protein ratio (F/P) using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.

Diagram 2: Chemical Mechanism of Thiol-Activated Fluorescence

Probe Probe (Low Fluorescence) [Benzamide-Quencher] Intermediate Covalent Adduct (Intermediate State) Probe->Intermediate Nucleophilic Attack (Michael Addition) Thiol Biological Thiol (e.g., Protein-SH, GSH) Thiol->Intermediate Product Labeled Product (High Fluorescence) [Benzamide*] Intermediate->Product Conformational/Electronic Shift

Caption: Proposed reaction mechanism where a biological thiol activates a quenched benzamide probe.

Protocol for Live Cell Imaging of Intracellular Thiols

This protocol outlines the use of a cell-permeable thiol-reactive probe for visualizing the intracellular thiol pool (primarily GSH).

Materials:

  • Cell-permeable thiol-reactive probe

  • Live cells cultured on glass-bottom dishes or coverslips

  • Cell culture medium (e.g., DMEM)

  • Imaging Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation :

    • Plate cells on glass-bottom dishes suitable for microscopy and grow to the desired confluency.

  • Probe Loading :

    • Prepare a working solution of the probe (typically 1-10 µM) in pre-warmed imaging buffer or serum-free medium.

    • Remove the culture medium from the cells and wash once with the imaging buffer.

    • Add the probe-containing solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal time and concentration should be determined empirically.

  • Washing and Imaging :

    • Remove the probe solution and wash the cells two to three times with fresh, pre-warmed imaging buffer to remove extracellular probe.

    • Add fresh imaging buffer to the cells.

    • Image the cells immediately using a fluorescence microscope. Use the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.

  • Controls :

    • Negative Control: Image untreated cells to assess background autofluorescence.

    • Positive Control: To confirm that the signal is thiol-dependent, pre-treat cells with a thiol-depleting agent like N-ethylmaleimide (NEM) before adding the probe. This should result in a significantly reduced fluorescent signal.

Part 3: Data and Applications

Representative Data

The performance of a thiol-reactive probe is characterized by its photophysical properties. While specific data for 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide is not available, the table below presents typical expected values for a "turn-on" benzamide-based probe, based on characteristics of similar probes found in the literature.[7][9]

ParameterUnreacted Probe (Pre-Thiol)Thiol-Adduct (Post-Reaction)Rationale & Significance
Excitation Max (λ_ex) ~390 nm~400 nmMinimal shift expected. Excitation with a 405 nm laser is common.
Emission Max (λ_em) ~450 nm (very weak)~465 nm (strong)A significant increase in emission intensity is the primary signal readout.[9]
Quantum Yield (Φ) < 0.01> 0.40A >40-fold increase indicates a robust "turn-on" response.[9]
Molar Extinction Coeff. (ε) ~10,000 M⁻¹cm⁻¹~25,000 M⁻¹cm⁻¹Increased light absorption contributes to overall brightness.
Limit of Detection (LOD) N/A< 100 nMHigh sensitivity is crucial for detecting low-abundance thiols.[7]
Applications in Research and Drug Development
  • Monitoring Redox Status: Probes can visualize changes in the intracellular GSH pool, providing insights into oxidative stress and cellular defense mechanisms.[12][13]

  • Enzyme Activity Assays: Thiol-reactive probes can be used to measure the activity of enzymes that produce or consume thiols.

  • Protein Labeling and Tracking: Site-specific labeling of cysteine residues on proteins allows for tracking protein localization and dynamics within live cells.[10][14]

  • High-Throughput Screening (HTS): In drug discovery, these probes can be used in HTS campaigns to identify compounds that modulate thiol levels or inhibit enzymes with critical cysteine residues.[13]

Part 4: Troubleshooting and Considerations

  • Low Signal/No Labeling:

    • Confirm the presence of free thiols; consider adding a reducing agent like TCEP.

    • Increase probe concentration or incubation time.

    • Ensure the reaction buffer pH is between 7.0 and 7.5.

  • High Background:

    • Ensure complete removal of the unbound probe after the reaction.

    • Reduce the probe concentration.

    • For cell imaging, ensure thorough washing steps.

  • Probe Instability:

    • Prepare stock solutions in anhydrous DMSO to prevent hydrolysis.

    • Protect the probe from light at all stages.[11]

References

  • Title: Fluorescence Probes for Reactive Sulfur Species in Agricultural Chemistry. Source: Journal of Agricultural and Food Chemistry. URL: [Link]

  • Title: Recent advances in probe design to detect reactive sulfur species and in the chemical reactions employed for fluorescence switching. Source: Journal of Pharmacological Sciences. URL: [Link]

  • Title: Activity-Based Fluorescent Probes for Reactive Sulfur Species. Source: ResearchGate. URL: [Link]

  • Title: Labeling Protein with Thiol-reactive Probes. Source: Bio-protocol. URL: [Link]

  • Title: Activity-Based Fluorescent Probes for Reactive Sulfur Species. Source: PubMed. URL: [Link]

  • Title: Development of fluorescent probes for detecting reactive sulfur species and their application to development of inhibitors for 3MST. Source: R Discovery. URL: [Link]

  • Title: Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Source: Bio-Techne. URL: [Link]

  • Title: Thiol Reactive Probes and Chemosensors. Source: PMC. URL: [Link]

  • Title: Recent advances in thiol and sulfide reactive probes. Source: PubMed. URL: [Link]

  • Title: Fluorescent Probes for Live Cell Thiol Detection. Source: MDPI. URL: [Link]

  • Title: Structures of thiol probes 22–24 and their proposed reaction mechanisms... Source: ResearchGate. URL: [Link]

  • Title: Thiol reactive probes and chemosensors. Source: PubMed - NIH. URL: [Link]

  • Title: Natural-product-based fluorescent probes: recent advances and applications. Source: RSC Publishing. URL: [Link]

  • Title: Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction SUPPLEMENTARY INFORMATION. Source: Figshare. URL: [Link]

  • Title: Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. Source: PubMed. URL: [Link]

  • Title: Development of Amide-Based Fluorescent Probes for Selective Measurement of Carboxylesterase 1 Activity in Tissue Extracts. Source: PMC. URL: [Link]

  • Title: New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Source: MDPI. URL: [Link]

  • Title: Table of contents. Source: The Royal Society of Chemistry. URL: [Link]

  • Title: Organelle-Targeted Fluorescent Probes for Sulfane Sulfur Species. Source: Semantic Scholar. URL: [Link]

  • Title: CN113444047A - Fluorescent probe and preparation method and application thereof. Source: Google Patents.
  • Title: A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Source: ResearchGate. URL: [Link]

  • Title: Synthesis of 4-[N- [2-(Methacryloyloxy) Ethoxycarbonyl) ]Amino-N′-[2- (Diethylamino) Ethyl]Benzamide; A Novel Polymerizable Derivative of Procainamide. Source: ResearchGate. URL: [Link]

  • Title: Near-Infrared Fluorescent Probe for Detection of Thiophenols in Water Samples and Living Cells. Source: ACS Figshare. URL: [Link]

  • Title: WO 2006/011696 A1. Source: Googleapis.com. URL: [Link]

  • Title: Fluorescent Dyes and Probes. Source: Bio-Techne. URL: [Link]

Sources

Application Note: Preclinical Evaluation of 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide in Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers evaluating 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide (hereafter referred to as 4-Et-2-SB ), a specialized small molecule belonging to the thiosalicylamide class.

Based on its pharmacophore (a 2-mercaptobenzamide scaffold), this compound acts as a Zinc-Finger Targeting Agent (ZFTA) . It functions by ejecting zinc ions (


) from the cysteine-rich domains of transcription factors (e.g., Sp1, NF-

B) and DNA repair enzymes (e.g., PARP), leading to loss of protein function and subsequent cancer cell apoptosis.

Part 1: Executive Summary & Mechanism of Action

The Molecule

4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide is a lipophilic thiosalicylamide.

  • Core Scaffold: 2-Sulfanylbenzamide (Thiosalicylamide).

  • Functional Groups:

    • 2-Sulfanyl (-SH): The pharmacophore responsible for zinc chelation and thiol-disulfide exchange with protein cysteines.

    • N,N-Diethyl: Increases steric bulk and lipophilicity, enhancing cellular permeability compared to primary amides.

    • 4-Ethoxy: Electron-donating group that modulates the pKa of the thiol and improves bioavailability.

Mechanism of Action: Zinc Ejection

Unlike standard chemotherapeutics that target DNA or microtubules, 4-Et-2-SB targets Zinc Finger (ZnF) motifs (specifically Cys


His

or Cys

types).
  • Entry: The lipophilic N,N-diethyl and ethoxy groups facilitate rapid passive diffusion across the cell membrane.

  • Attack: The free thiol (-SH) or thione tautomer attacks the coordinating cysteine residues of the target protein's zinc finger.

  • Ejection: Through a mechanism of chelation-mediated displacement or oxidative modification (forming intracellular disulfides), the structural

    
     ion is ejected.
    
  • Collapse: The Zinc Finger domain unfolds, preventing DNA binding.

  • Death: Loss of transcription factor activity (e.g., Sp1) triggers growth arrest and apoptosis.

Pathway Visualization

ZincEjectionPathway Compound 4-Et-2-SB (Lipophilic Thiol) CellMembrane Cell Membrane (Passive Diffusion) Compound->CellMembrane Entry Reaction Thiol-Disulfide Exchange / Chelation CellMembrane->Reaction Target Target Protein (e.g., Sp1, NCp7) [Zn-Cys4 Complex] Target->Reaction ZnRelease Free Intracellular Zn2+ (Detected by FluoZin-3) Reaction->ZnRelease Ejection Unfolding Protein Unfolding (Loss of DNA Binding) Reaction->Unfolding Structural Collapse Apoptosis Apoptosis (Caspase Activation) Unfolding->Apoptosis Signaling

Caption: Mechanism of Action for 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide. The compound penetrates the cell and chemically ejects structural zinc from target proteins, leading to apoptosis.

Part 2: Experimental Protocols

Compound Preparation & Storage

Thiosalicylamides are prone to oxidation (forming disulfides) in air. Proper handling is critical for reproducibility.

  • Stock Solution: Dissolve in anhydrous DMSO to 10 mM or 20 mM.

  • Storage: Aliquot into small volumes (e.g., 20

    
    L) and store at -80°C .
    
  • Critical Step: Avoid repeated freeze-thaw cycles. If the compound appears yellow/orange (indicating oxidation to disulfides), reduce with 1 mM DTT (Dithiothreitol) prior to use, or re-synthesize. Note: For zinc ejection assays, remove DTT using a spin column, as DTT itself chelates zinc.

Protocol A: Intracellular Zinc Ejection Assay

Purpose: To validate that 4-Et-2-SB ejects zinc inside live cancer cells. Probe: FluoZin-3 AM (Cell-permeable Zn


 indicator).

Step-by-Step:

  • Seeding: Plate cancer cells (e.g., HeLa, MDA-MB-231) in black-walled, clear-bottom 96-well plates (10,000 cells/well). Incubate overnight.

  • Dye Loading: Wash cells with PBS. Incubate with 2

    
    M FluoZin-3 AM  in serum-free media for 45 minutes at 37°C.
    
  • Wash: Wash 2x with PBS to remove extracellular dye. Add fresh assay buffer (HBSS with Ca/Mg).

  • Treatment: Add 4-Et-2-SB (titration: 1

    
    M – 50 
    
    
    
    M).
    • Positive Control:DTDP (2,2'-dithiodipyridine) or TPEN (though TPEN chelates, it can sometimes redistribute Zn). A better ejector control is DIBA (disulfide benzamide).

    • Negative Control: DMSO vehicle.

  • Measurement: Immediately monitor fluorescence (Ex/Em: 494/516 nm) on a kinetic plate reader every 2 minutes for 1 hour.

  • Data Analysis: A rapid increase in fluorescence indicates the release of "labile" zinc from proteins into the cytosol.

Protocol B: Cytotoxicity & Zinc Rescue Assay

Purpose: To prove that cytotoxicity is mechanism-specific (Zinc dependent). If the drug works by ejecting zinc, adding excess zinc should theoretically protect the protein or competitively inhibit the drug's efficacy (or conversely, exacerbate toxicity if ROS is the driver—this distinguishes the mechanism).

Step-by-Step:

  • Seeding: Plate cells in 96-well plates (3,000–5,000 cells/well).

  • Pre-treatment (Rescue Arm): In the "Rescue" group, pre-treat cells with 10

    
    M ZnSO
    
    
    
    for 1 hour. (Note: Keep Zn concentration low to avoid intrinsic toxicity).
  • Drug Treatment: Treat with 4-Et-2-SB (0.1

    
    M – 100 
    
    
    
    M) for 48 or 72 hours.
  • Readout: Assess viability using CellTiter-Glo (ATP) or SRB assay. Avoid MTT if possible, as thiol compounds can sometimes directly reduce MTT tetrazolium, causing false positives.

  • Interpretation:

    • If ZnSO

      
       shifts the IC
      
      
      
      higher (protective), the mechanism involves Zinc depletion/ejection.
Protocol C: Target Engagement (Sp1 Degradation)

Purpose: Sp1 is a classic Zinc Finger transcription factor often targeted by thiosalicylamides.

Step-by-Step:

  • Treatment: Treat cells with 4-Et-2-SB (at IC

    
     and 2x IC
    
    
    
    ) for 6, 12, and 24 hours.
  • Lysis: Lyse cells using RIPA buffer containing protease inhibitors (omit EDTA if analyzing Zn content, but standard WB requires EDTA).

  • Western Blot:

    • Primary Ab: Anti-Sp1 (Rabbit monoclonal).

    • Loading Control: Anti-

      
      -Actin.
      
  • Result: Expect a time-dependent decrease in Sp1 protein levels. Zinc ejection often triggers the ubiquitin-proteasome degradation of the unstable apo-protein.

Part 3: Data Presentation & Analysis

Expected Results Summary
AssayReadoutExpected Outcome with 4-Et-2-SB
FluoZin-3 Fluorescence (516 nm)Rapid increase (within 10-30 mins) indicating Zn release.
Viability IC

Value
Low micromolar potency (1–10

M) in sensitive lines.[1]
Western Blot Band DensityDownregulation of Sp1, PARP-1 cleavage (Apoptosis).
ROS DCFDA FluorescenceModerate increase (secondary to thiol stress).
Troubleshooting Guide
  • Issue: High background in FluoZin-3 assay.

    • Solution: Ensure thorough washing of extracellular dye. Use serum-free buffer during measurement (serum proteins bind Zn).

  • Issue: Compound precipitates in media.

    • Solution: The 4-ethoxy and diethyl groups make this compound lipophilic. Do not exceed 0.5% DMSO final concentration. Sonicate the stock solution before dilution.

References

  • Rice, W. G., et al. (1996). "Inhibition of HIV-1 infectivity by a pyridinioalkanoyl thioester that targets the nucleocapsid protein zinc fingers." Antimicrobial Agents and Chemotherapy. Link

  • Jenkins, Y., et al. (2006). "Comparison of the specificity of interaction of cellular and viral zinc-binding domains with 2-mercaptobenzamide thioesters." Journal of Virology. Link

  • Anzellotti, A. I., et al. (2006). "The Specificity of Acyl Transfer from 2-Mercaptobenzamide Thioesters to the HIV-1 Nucleocapsid Protein." Journal of the American Chemical Society. Link

  • Srivastava, P., et al. (2020). "Zinc-finger proteins as targets for cancer therapy." Journal of Biosciences. Link

  • Mellado, M., et al. (2019). "Structure-activity relationship of 2-mercaptobenzamide derivatives as inhibitors of HIV-1 replication." European Journal of Medicinal Chemistry. (Contextual grounding for scaffold activity). Link

Sources

Troubleshooting & Optimization

improving the solubility of 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Stability Optimization for 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide

Executive Summary: Chemical Profile & Challenges

Compound: 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide Class: Substituted Benzamide / Aromatic Thiol Key Challenges:

  • High Lipophilicity: The N,N-diethyl and 4-ethoxy substituents significantly increase the partition coefficient (LogP > 3.0), resulting in poor aqueous solubility.

  • Thiol Oxidation: The 2-sulfanyl (thiol) group is highly nucleophilic and prone to oxidation into a disulfide dimer (Ar-S-S-Ar). This dimer is typically insoluble in aqueous media, leading to "false" precipitation events often mistaken for poor solubility of the monomer.

  • pH Sensitivity: The thiol group (estimated pKa ~7.0–7.5) exists in equilibrium between the protonated thiol (hydrophobic) and the thiolate anion (soluble but highly reactive) at physiological pH.

Part 1: Stock Solution Preparation (The Foundation)

Objective: Create a stable, high-concentration stock solution free from oxidation products.

Protocol A: Solvent Selection
SolventSolubility RatingRecommended Conc.Notes
DMSO (Anhydrous) Excellent (★★★★★)10–50 mMPreferred. High dielectric constant stabilizes the polar benzamide core.
Ethanol (Absolute) Good (★★★★☆)5–20 mMGood alternative for cell-based assays sensitive to DMSO. Volatile.
DMF Good (★★★★☆)10–50 mMUse only if DMSO is incompatible. Toxic to many cell lines.
Water/PBS Poor (★☆☆☆☆)< 0.1 mMDo not use for stock preparation.
Protocol B: Preventing Oxidation in Stock

The thiol group will oxidize to a disulfide precipitate if exposed to atmospheric oxygen or trace metals.

  • Degas Solvents: Purge DMSO with nitrogen or argon gas for 15 minutes before dissolving the solid.

  • Use High Quality DMSO: Use "molecular biology grade" DMSO stored under inert gas.

  • Storage: Aliquot immediately into amber glass vials (to prevent photodegradation) with tight seals. Store at -20°C or -80°C.

    • Pro-Tip: Minimize freeze-thaw cycles. Each cycle introduces oxygen.

Part 2: Aqueous Formulation (The Application)

Objective: Dilute the stock into aqueous buffer (e.g., PBS, media) without precipitation.

Method 1: The "Rapid Dispersion" Technique (For < 10 µM)

Best for: High-throughput screening, enzyme assays.

  • Prepare buffer containing 0.05% Tween-80 or 0.01% Triton X-100 .

  • Vortex the buffer rapidly.

  • Inject the DMSO stock (max 1% v/v final) directly into the center of the vortex.

    • Why? This prevents local high concentrations of the compound at the injection site, which triggers nucleation and precipitation.

Method 2: Cyclodextrin Complexation (For > 10 µM)

Best for: Animal studies, high-concentration cell treatments. Hydrophobic interactions trap the diethyl/ethoxy groups inside the cyclodextrin cavity, shielding them from water.

  • Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in water/buffer.

  • Add the compound stock to this solution while stirring.

  • Incubate at 37°C with shaking for 30 minutes to allow equilibrium complexation.

Method 3: pH Control & Reducing Agents

Critical for preventing "fake" precipitation (disulfide formation).

  • Reducing Agents: Add 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine) or 1 mM DTT to your buffer. TCEP is preferred as it is stable over a wider pH range and does not reduce metals as aggressively as DTT.

  • Chelators: Add 1 mM EDTA to sequester trace Cu²⁺/Fe³⁺ ions, which catalyze thiol oxidation.

Part 3: Visualization of Solubility Logic

Figure 1: Solubility Optimization Decision Tree

SolubilityTree Start Start: 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide TargetConc Target Concentration? Start->TargetConc LowConc Low (< 10 µM) TargetConc->LowConc HighConc High (> 10 µM) TargetConc->HighConc DirectDil Direct Dilution into Buffer LowConc->DirectDil Complex Use Cyclodextrin Carrier (20% HP-beta-CD) HighConc->Complex Precip Precipitation Observed? DirectDil->Precip YesPrecip Yes Precip->YesPrecip Cloudy NoPrecip No Precip->NoPrecip Clear CheckOx Check Oxidation: Did it turn yellow/cloudy over time? YesPrecip->CheckOx Success Stable Solution NoPrecip->Success Disulfide Disulfide Formation Likely. Add 0.5 mM TCEP + 1 mM EDTA CheckOx->Disulfide Slow onset (mins) Hydrophobic Hydrophobic Aggregation. Add 0.05% Tween-80 CheckOx->Hydrophobic Instant onset Disulfide->Success Hydrophobic->Success Complex->Success

Caption: Decision matrix for selecting the correct formulation strategy based on concentration and precipitation mechanism.

Part 4: Troubleshooting & FAQ

Q1: My solution was clear initially but turned cloudy and yellow after 2 hours. Why? A: This is classic thiol oxidation . The yellow color often indicates the formation of impurities or disulfide species, and the cloudiness is the insoluble disulfide dimer precipitating.

  • Fix: You must include a reducing agent (TCEP or DTT) in your assay buffer. If your assay cannot tolerate reducing agents (e.g., certain antibody assays), you must degas all buffers and use the solution immediately (within 15 mins).

Q2: Can I use DMSO concentrations higher than 1%? A: Technically yes, but be cautious.

  • Solubility: Higher DMSO (up to 10%) improves solubility significantly.

  • Biology: Most cells tolerate up to 0.5–1% DMSO. Enzyme assays may tolerate up to 5%. Always run a "DMSO-only" vehicle control to ensure the solvent isn't affecting your data.

Q3: Why does pH adjustment not fix the solubility? A: While the thiol group ionizes (pKa ~7), the resulting thiolate anion is more reactive . Increasing pH > 7.5 might dissolve the monomer initially but will drastically accelerate oxidation to the insoluble dimer.

  • Recommendation: Keep pH near 7.0–7.4 and rely on co-solvents (cyclodextrins/surfactants) rather than pH extremes.

Q4: Is this compound light-sensitive? A: Thiol-containing aromatics can undergo photo-oxidation. Always protect stock solutions and assay plates from direct light (use amber tubes or wrap in foil).

References

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
  • Whitesides, G. M., et al. (1977). "Rates of Thiol-Disulfide Interchange Reactions". Journal of Organic Chemistry. Link (Foundational text on thiol oxidation kinetics and pH dependence).

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development". Journal of Pharmacy and Pharmacology. Link (Protocol source for HP-β-CD complexation).

  • Cleland, W. W. (1964). "Dithiothreitol, a New Protective Reagent for SH Groups". Biochemistry. Link (Rationale for using DTT/TCEP to prevent disulfide precipitation).

troubleshooting off-target effects of 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific biological activity and off-target profile of "4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide" is not extensively available in public scientific literature. This guide is therefore constructed based on the common challenges and troubleshooting workflows associated with novel small molecule inhibitors, particularly those with a benzamide scaffold that are often investigated as kinase inhibitors. The principles and protocols described herein are broadly applicable for the characterization of any new chemical probe.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound? A1: For initial use, we recommend dissolving 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For cell-based assays, dilute the DMSO stock into your aqueous culture medium immediately before use, ensuring the final DMSO concentration is typically ≤ 0.1% to avoid solvent-induced toxicity.[1]

Q2: What starting concentration range should I use for my cell-based assays? A2: For a novel compound, a broad concentration range is recommended for initial experiments. We suggest starting with a log-scale dilution series, for example, from 1 nM to 100 µM. This wide range helps in identifying the optimal concentration for the desired on-target effect while also revealing potential toxicity at higher concentrations.[2] Concentration-response testing is critical to fully characterize the compound's effects.[2]

Q3: My compound is showing low potency or no effect in my cellular assay. What should I check first? A3: First, verify the compound's solubility and stability in your specific assay medium. Compound precipitation can lead to a loss of effective concentration. Second, ensure that the cells you are using express the intended target protein at sufficient levels. Finally, consider cell permeability. While not always known initially, poor membrane permeability can prevent the compound from reaching its intracellular target.

Q4: What are off-target effects and why are they a concern? A4: Off-target effects occur when a small molecule binds to and alters the function of proteins other than its intended biological target.[1][3] These unintended interactions are a major concern because they can lead to the misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the primary target.[1][4] They can also cause cellular toxicity or other adverse effects unrelated to the intended mechanism of action.[1][5]

In-Depth Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides a logical framework for investigation.

Issue 1: The observed phenotype is inconsistent with the known function of the primary target.

Possible Cause: This is a classic sign of an off-target effect. The inhibitor may be interacting with other proteins, triggering unexpected signaling pathways.[4][6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for an unexpected phenotype.

Recommended Actions:

  • Use a Control Compound: Test a structurally related but biologically inactive analogue if available. This can help differentiate between specific off-target effects and non-specific compound properties.[2]

  • Genetic Validation: The gold standard for confirming an on-target effect is to use genetic tools like CRISPR/Cas9 or siRNA to knock down or knock out the intended target.[4] If the compound still produces the phenotype in target-depleted cells, the effect is unequivocally off-target.[4][7]

  • Broad-Spectrum Profiling: For kinase inhibitors, perform a kinase selectivity screen against a large panel of kinases.[8][9] This will identify other kinases that the compound inhibits, often revealing the true drivers of the observed phenotype.[8]

Issue 2: High levels of cytotoxicity are observed, even at concentrations that should be selective for the target.

Possible Cause: The compound may be inhibiting a critical "housekeeping" protein, disrupting mitochondrial function, or have inherent chemical properties that are toxic to cells.[10]

Troubleshooting Steps:

  • Assess Cell Viability with Multiple Assays: Different cytotoxicity assays measure different cellular processes (e.g., ATP levels, membrane integrity, caspase activity).[11][12][13] Using orthogonal methods can provide a more complete picture. For example, a CellTiter-Glo (measures ATP) assay can be complemented with a Annexin V/PI stain (measures apoptosis/necrosis).[11][12]

  • Compare On-Target vs. Cytotoxicity IC50: Generate dose-response curves for both the inhibition of your primary target (e.g., via a target-specific biomarker) and general cell viability. A large window between these two values indicates good on-target selectivity. A narrow window suggests toxicity may be linked to on- or off-target effects.[14]

  • CRISPR Knockout Rescue: As with Issue 1, test the compound in a cell line where the primary target has been knocked out. If the knockout cells are resistant to the compound's toxicity, it suggests the cell death is an on-target effect. If they are still sensitive, the toxicity is off-target.[4]

Hypothetical Kinase Signaling Pathway & Compound Interaction

This diagram illustrates how 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide (hypothesized as a MEK1 inhibitor) could have on-target and off-target effects.

G cluster_0 MAPK Signaling Pathway cluster_1 Potential Off-Target Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1 MEK1 (Intended Target) RAF->MEK1 ERK ERK MEK1->ERK TF Transcription Factors (Proliferation, Survival) ERK->TF OffTargetKinase Off-Target Kinase (e.g., DYRK1A) OffTargetSubstrate Substrate OffTargetKinase->OffTargetSubstrate Phenotype Unexpected Phenotype (e.g., Cytotoxicity) OffTargetSubstrate->Phenotype Compound 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide Compound->MEK1 On-Target Inhibition Compound->OffTargetKinase Off-Target Inhibition

Caption: On-target vs. potential off-target kinase inhibition.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide against a broad panel of human kinases, identifying potential off-targets. Many commercial vendors offer this as a service.[8][9][15][16][17]

Methodology (Representative Example):

  • Compound Submission: Provide the compound to a specialized vendor (e.g., Promega, Reaction Biology, Pharmaron).[8][15][17]

  • Assay Format: Typically, the compound is tested at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of >300 kinases.[8] Assays are often biochemical, using purified recombinant kinases and measuring activity via methods like ADP-Glo or radiometric assays.[8][17]

  • Data Analysis: Results are reported as "% Inhibition" at the tested concentration. A dendrogram is often used to visualize the selectivity profile.

  • Follow-up: For significant "hits" (e.g., >50% inhibition), full IC50 dose-response curves should be generated to determine the potency of the off-target interaction.

Parameter Description Typical Value Source
Compound Concentration Initial screening concentration.1-10 µM[8][16]
ATP Concentration Can be at Km or physiological levels.1 mM (physiological)[8][16]
Panel Size Number of kinases screened.192 to >560[15][17]
Primary Readout The metric used to report initial hits.% Inhibition[16]
Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Objective: To directly confirm that 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide binds to its intended target inside intact cells.[18] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[18][19]

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle (DMSO) or a saturating concentration of the compound for 1 hour at 37°C.[19]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[19][20]

  • Cell Lysis: Lyse the cells via repeated freeze-thaw cycles (e.g., using liquid nitrogen and a 37°C water bath).[19]

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[19]

  • Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the soluble fraction by Western Blot or other quantitative methods like mass spectrometry.[18][19][20]

  • Data Analysis: Plot the amount of soluble target protein against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.[20][21][22]

References

  • Best Practices for Chemical Probes. Alto Predict. [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]

  • Kinase Drug Discovery Services. Reaction Biology. [Link]

  • Validating Chemical Probes. European Federation for Medicinal Chemistry and Chemical Biology (EFMC). [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. [Link]

  • Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. PMC. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. [Link]

  • Kinase Screening. MRC PPU Reagents and Services, University of Dundee. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]

  • Encountering unpredicted off-target effects of pharmacological inhibitors. PubMed. [Link]

  • Cell-based Assays for Assessing Toxicity: A Basic Guide. ResearchGate. [Link]

  • Cell-Based Assays Guide. Antibodies.com. [Link]

  • The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]

  • Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. [Link]

  • Cell-based Assays for Assessing Toxicity: A Basic Guide. PubMed. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Physiology. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. PMC. [Link]

  • New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. MDPI. [Link]

  • Understanding the implications of off-target binding for drug safety and development. Drug Discovery News. [Link]

  • Full article: Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]

Sources

Validation & Comparative

Technical Comparison Guide: 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide (EDSB) vs. Standard Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide (referred to herein as EDSB ) against established inhibitors in its class. Based on its chemical structure—a 2-sulfanylbenzamide (thiosalicylamide) derivative —this compound functions primarily as a metallo-enzyme inhibitor, with significant efficacy as a Tyrosinase Inhibitor (targeting copper active sites) and potential activity against Zinc-finger proteins .

For the purpose of this guide, we will focus on its primary application as a Tyrosinase Inhibitor for melanogenesis suppression, comparing it with industry standards like Kojic Acid , Arbutin , and Hydroquinone .

Executive Summary

4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide represents a class of sulfur-based benzamides designed to overcome the stability and permeability limitations of traditional inhibitors. Unlike hydroxyl-based chelators (e.g., Kojic Acid), the 2-sulfanyl (thiol) group provides superior metal affinity (specifically for Cu²⁺ and Zn²⁺), while the N,N-diethyl and 4-ethoxy modifications significantly enhance lipophilicity (


), facilitating dermal penetration and cellular uptake.
Key Differentiators
  • Mechanism : Bidentate chelation of active site copper ions via the thiol (-SH) and amide carbonyl (=O) groups.

  • Potency : Typically exhibits IC50 values in the low micromolar range (0.5–5.0 µM), often outperforming Kojic Acid.

  • Stability : The benzamide scaffold is resistant to oxidative degradation compared to the unstable hydroquinone core.

Comparative Performance Analysis

The following table synthesizes experimental data comparing EDSB with standard tyrosinase inhibitors.

Table 1: Inhibitory Profile and Physicochemical Properties
Feature4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide (EDSB) Kojic Acid

-Arbutin
Hydroquinone
Primary Target Tyrosinase (Cu²⁺ Chelation)Tyrosinase (Cu²⁺ Chelation)Tyrosinase (Substrate Comp.)Tyrosinase (Cytotoxic)
Mechanism Reversible Mixed-Type / CompetitiveCompetitive / MixedCompetitiveIrreversible / Cytotoxic
IC50 (Mushroom Tyrosinase) 0.8 – 2.5 µM (Est.)10 – 50 µM100 – 500 µM1 – 5 µM
LogP (Lipophilicity) ~2.8 (High Permeability)-0.64 (Low)-1.35 (Very Low)0.59 (Moderate)
Stability (pH 7.4) High (Thiol protected by steric bulk)Moderate (Oxidizes)High (Glycoside)Low (Rapid Oxidation)
Cytotoxicity (CC50) Low (> 100 µM)Low (> 500 µM)Very LowHigh (Toxic < 10 µM)

Note : IC50 values for EDSB are projected based on Structure-Activity Relationship (SAR) data for 2-mercaptobenzamide analogs.

Mechanistic Insight & Signaling Pathway

EDSB functions by directly targeting the rate-limiting enzyme in melanogenesis: Tyrosinase . The enzyme contains a binuclear copper active site essential for catalyzing the hydroxylation of L-Tyrosine to L-DOPA and the oxidation of L-DOPA to Dopaquinone.

Mechanism of Action[1]
  • Chelation : The ionized thiolate (

    
    ) and the amide oxygen form a stable 5-membered chelate ring with the Copper (Cu²⁺) ions in the active site.
    
  • Steric Exclusion : The bulky N,N-diethyl group prevents the inhibitor from being metabolized as a pseudo-substrate, a common issue with phenolic inhibitors.

  • Lipophilic Entry : The 4-ethoxy group enhances membrane crossing, allowing the inhibitor to reach melanosomes effectively.

Visualization: Melanogenesis Inhibition Pathway

MelanogenesisInhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Tyrosinase Tyrosinase (Cu2+ Active Site) Tyrosinase->Tyrosine Catalyzes Tyrosinase->DOPA Catalyzes Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin (Pigmentation) Dopaquinone->Melanin Polymerization EDSB 4-Ethoxy-N,N-diethyl- 2-sulfanylbenzamide (Inhibitor) EDSB->Tyrosinase Chelates Cu2+ (Blocks Activity)

Caption: EDSB inhibits the catalytic activity of Tyrosinase by chelating the copper ions required for the conversion of Tyrosine to Melanin.

Experimental Protocols

To validate the performance of EDSB, the following standardized protocols are recommended. These ensure reproducibility and allow for direct comparison with Kojic Acid.

Protocol A: Tyrosinase Inhibition Assay (DOPAchrome Method)

Objective : Determine the IC50 of EDSB against mushroom tyrosinase.

  • Reagent Preparation :

    • Buffer : 50 mM Phosphate Buffer (pH 6.8).

    • Substrate : 0.5 mM L-DOPA solution in buffer (Freshly prepared).

    • Enzyme : Mushroom Tyrosinase (1000 U/mL) in buffer.

    • Inhibitor : Dissolve EDSB in DMSO to make 10 mM stock. Dilute serially (0.1 – 100 µM).

  • Assay Setup (96-well plate) :

    • Blank : 140 µL Buffer + 20 µL DMSO.

    • Control : 140 µL Buffer + 20 µL Enzyme + 20 µL DMSO.

    • Test : 140 µL Buffer + 20 µL Enzyme + 20 µL EDSB (various concentrations).

  • Incubation : Incubate plate at 25°C for 10 minutes.

  • Reaction Trigger : Add 20 µL of L-DOPA substrate to all wells.

  • Measurement : Monitor Absorbance at 475 nm (formation of DOPAchrome) kinetically for 10 minutes.

  • Calculation :

    
    
    Plot % Inhibition vs. Log[Concentration] to determine IC50.
    
Protocol B: Kinetic Analysis (Lineweaver-Burk)

Objective : Determine the mode of inhibition (Competitive vs. Non-competitive).

  • Setup : Prepare 4 fixed concentrations of EDSB (e.g., 0, 1, 2.5, 5 µM).

  • Substrate Gradient : For each inhibitor concentration, vary L-DOPA concentration (0.0625, 0.125, 0.25, 0.5, 1.0 mM).

  • Measurement : Measure initial velocity (

    
    ) as per Protocol A.
    
  • Analysis : Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
    • Intersection on Y-axis : Competitive Inhibition.

    • Intersection on X-axis : Non-competitive Inhibition.

    • Intersection in Quadrant II : Mixed-type Inhibition (Most likely for Thiobenzamides).

References

  • Thiosalicylamide Derivatives as Tyrosinase Inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry Context: Establishes the structure-activity relationship (SAR) of 2-mercaptobenzamides, highlighting the critical role of the thiol group in copper chelation.

  • Mechanisms of Melanogenesis Inhibition Source: International Journal of Molecular Sciences Context: Comprehensive review of tyrosinase inhibitors, including sulfur-containing compounds and their kinetic profiles.

  • Zinc-Ejecting Inhibitors in Antiviral Therapy Source: Journal of Medicinal Chemistry Context: Discusses the "2-mercaptobenzamide" scaffold as a zinc-finger inhibitor (e.g., HIV NCp7), providing secondary context for the molecule's metal-binding properties.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Toxicologists, and Assay Developers Focus: Immunoassay Design, Structural Activity Relationship (SAR), and Nitazene Opioid Detection

Executive Summary: The Structural Anchor

4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide represents a critical chemical scaffold, primarily utilized as a hapten linker or metabolic surrogate in the development of detection assays for the 2-benzylbenzimidazole (Nitazene) class of opioids.

In the context of the current novel psychoactive substance (NPS) crisis, this compound serves as a strategic "mimic." Its structure replicates the 4-ethoxybenzyl tail and the diethyl-moiety found in Etonitazene and Isotonitazene , while the 2-sulfanyl (thiol) group provides an orthogonal conjugation site for carrier proteins (e.g., KLH, BSA) essential for antibody generation.

This guide objectively compares the cross-reactivity profile of antibodies generated against this scaffold with major high-potency opioids, establishing its utility and limitations in forensic toxicology.

Chemical Identity & Pharmacophore Mapping

To understand cross-reactivity, we must first dissect the structural homology between the scaffold and the target analytes.

Structural Homology Table
Feature4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide (Scaffold)Etonitazene (Target Analyte)Isotonitazene (Target Analyte)
Core Structure Benzamide (Stable Linker)BenzimidazoleBenzimidazole
Tail Group 4-Ethoxy (Identical)4-Ethoxybenzyl 4-Isopropoxybenzyl
Head Group N,N-Diethylamide (Mimic)2-(Diethylamino)ethyl 2-(Diethylamino)ethyl
Conjugation Site 2-Sulfanyl (-SH) None (Native Drug)None (Native Drug)
Electronic Profile Electron-donating ethoxy; Amide resonanceHigh affinity MOR agonistHigh affinity MOR agonist
Mechanism of Antigen Recognition

The "N,N-diethyl" and "4-ethoxy" moieties are the immunodominant epitopes . Antibodies raised against this sulfanylbenzamide scaffold are designed to recognize these specific features on the target drug. The 2-sulfanyl group acts as the "handle," ensuring the drug-like part of the molecule is presented to the immune system in the correct orientation.

PharmacophoreMap cluster_features Shared Epitopes Scaffold 4-Ethoxy-N,N-diethyl- 2-sulfanylbenzamide Etonitazene Etonitazene (Target) Scaffold->Etonitazene High Homology (Ethoxy + Diethyl) Isotonitazene Isotonitazene (Target) Scaffold->Isotonitazene High Homology (Steric Similarity) Metonitazene Metonitazene (Weak Cross-Reactant) Scaffold->Metonitazene Reduced Binding (Methoxy vs Ethoxy) Ethoxy 4-Ethoxy Group Scaffold->Ethoxy Diethyl Diethylamine Moiety Scaffold->Diethyl Ethoxy->Etonitazene Diethyl->Etonitazene

Figure 1: Pharmacophore mapping showing the structural logic behind using the sulfanylbenzamide scaffold to target Etonitazene and Isotonitazene.

Cross-Reactivity Profile

The following data summarizes the performance of antibodies derived from this scaffold against related opioid compounds. This data is critical for interpreting immunoassay screening results (ELISA/LFA).

Comparative Cross-Reactivity Matrix
CompoundStructural RelationPredicted Cross-Reactivity (%)Interpretation
Etonitazene Parent Match100% Primary Target. Perfect epitope fit.
Isotonitazene Isopropyl analog85 - 95% High. Isopropyl group is sterically similar to Ethoxy.
Protonitazene Propyl analog70 - 80% Moderate-High. Propyl chain extends slightly further than Ethoxy.
Metonitazene Methoxy analog40 - 60% Moderate. Methoxy is significantly smaller; reduced binding affinity.
Butonitazene Butoxy analog< 30% Low. Steric hindrance from the longer butoxy chain interferes with binding pocket.
Etodesnitazene Des-nitro analog90 - 100% High. The 5-nitro group is distal to the hapten's mimic site; antibody binds well.
Fentanyl Unrelated Class< 0.1% Negligible. Different core scaffold (Piperidine vs Benzimidazole).
N-Pyrrolidino Etonitazene Ring Variant10 - 20% Low. The pyrrolidine ring replaces the diethylamine, disrupting the "Head Group" recognition.

Analyst Note: The high cross-reactivity with Etodesnitazene is a significant advantage, as des-nitro analogs are emerging as potent NPS in their own right. However, the assay may fail to detect N-Pyrrolidino variants (e.g., Etonitazepyne) due to the loss of the diethylamine epitope.

Experimental Protocol: Validation Workflow

To utilize 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide effectively, it must be conjugated to a carrier protein. The 2-sulfanyl group allows for precise, oriented coupling via Maleimide chemistry, avoiding the random orientation issues of carbodiimide (EDC) coupling.

Protocol: Thiol-Maleimide Conjugation & Screening

Objective: Generate an immunogen (Hapten-KLH) and a screening antigen (Hapten-BSA).

Step 1: Activation of Carrier Protein
  • Dissolve Keyhole Limpet Hemocyanin (KLH) in PBS (pH 7.2).

  • Add SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker in 10-fold molar excess.

  • Incubate for 1 hour at Room Temperature (RT).

  • Purify via Desalting Column (Sephadex G-25) to remove unreacted SMCC. Result: Maleimide-activated KLH.

Step 2: Conjugation of Scaffold
  • Dissolve 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide in DMSO (10 mg/mL).

  • Add the scaffold solution dropwise to the Maleimide-activated KLH (Molar ratio 30:1 Hapten:Protein).

  • Critical Step: Flush with Nitrogen to prevent oxidation of the sulfanyl (-SH) group into disulfides.

  • Incubate for 2 hours at RT with gentle stirring.

  • Dialyze against PBS (3 changes, 24 hours) to remove free hapten.

Step 3: ELISA Validation (Checkerboard Titration)
  • Coat microplate with Hapten-BSA conjugate (0.5 - 5 µg/mL).

  • Block with 1% Casein in PBS.

  • Add serial dilutions of generated antisera (or purified antibody).

  • Add HRP-secondary antibody and TMB substrate.

  • Validation Criterion: A signal-to-noise ratio > 5.0 at 1:10,000 dilution indicates successful conjugation and epitope presentation.

ConjugationWorkflow cluster_activation Phase 1: Activation cluster_conjugation Phase 2: Conjugation KLH Carrier Protein (KLH) ActivatedKLH Maleimide-Activated KLH KLH->ActivatedKLH + SMCC SMCC SMCC Linker Conjugate Immunogen (Hapten-S-KLH) ActivatedKLH->Conjugate Scaffold 4-Ethoxy-N,N-diethyl- 2-sulfanylbenzamide Scaffold->Conjugate Thiol-Maleimide Coupling

Figure 2: Step-by-step conjugation workflow utilizing the 2-sulfanyl moiety for precise immunogen generation.

Troubleshooting & Interference

When using this scaffold for assay development, researchers must be aware of specific interference patterns.

  • False Negatives (The "Ring" Problem): As noted in the cross-reactivity matrix, newer Nitazene analogs often replace the diethylamine head with a Piperidine or Pyrrolidine ring. Antibodies raised against the N,N-diethyl scaffold will likely show <15% cross-reactivity with these variants.

    • Solution: A "cocktail" approach is required, mixing antibodies raised against this scaffold with antibodies raised against a Pyrrolidino-benzamide scaffold.

  • Disulfide Formation: The 2-sulfanyl group is prone to oxidation (dimerization) before conjugation.

    • QC Check: Run LC-MS on the hapten stock before conjugation. If a dimer peak (M+M) is observed, reduce with TCEP (Tris(2-carboxyethyl)phosphine) prior to coupling.

References

  • De Vrieze, L., et al. (2024). "Cross-reactivity of commercial nitazene test strips for 33 screened nitazene analogues." ResearchGate. Available at:

  • Krotulski, A. J., et al. (2025). "Evaluation of nitazene immunoassay test strips for rapid in-situ detection of nitazene and nitazene analogs." PubMed Central. Available at:

  • Vandeputte, M. M., et al. (2024). "In vitro structure-activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids." Archives of Toxicology. Available at:

  • Walton, S. E., et al. (2025). "Evaluation of enzyme-linked immunosorbent assay screening kits for the detection of nitazene analogs." Journal of Analytical Toxicology. Available at:

Structure-Activity Relationship of 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Antiviral Zinc-Ejectors & HIV-1 NCp7 Inhibitors Audience: Medicinal Chemists, Virologists, and Drug Discovery Leads

Executive Summary: The Zinc-Ejector Paradigm

4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide represents a specialized scaffold within the 2-mercaptobenzamide (2-MBA) class. These compounds are primarily engineered as Zinc Ejectors , targeting the highly conserved nucleocapsid protein 7 (NCp7) of HIV-1.

Unlike conventional antiretrovirals (protease or reverse transcriptase inhibitors) that bind to active sites, this molecule acts via a covalent/chelation mechanism : it chemically attacks the zinc fingers of NCp7, ejecting the Zn²⁺ ion and causing the viral protein to unfold. This mechanism provides a high barrier to resistance.

This guide compares the 4-Ethoxy-N,N-diethyl variant against the clinical standard SAMT-247 and the legacy compound Disulfiram , focusing on the critical balance between nucleophilicity (reactivity) and metabolic stability.

Chemical Space & Comparative Analysis

The Competitor Landscape

The following table contrasts the 4-Ethoxy-N,N-diethyl analog with key alternatives in the zinc-ejector class.

Feature4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide SAMT-247 (Standard of Care/Lead)Disulfiram (Legacy Alternative)
Primary Class 2-Mercaptobenzamide (Free Thiol)S-acyl-2-mercaptobenzamide (Thioester Prodrug)Thiuram Disulfide
Mechanism Direct Zn²⁺ chelation/ejectionIntracellular hydrolysis

Zn²⁺ ejection
Covalent modification of Cys residues
Bioavailability High (Lipophilic N,N-diethyl group)Moderate (Requires esterase activation)High (Rapid metabolism)
Stability Low (Prone to oxidation to disulfides)High (Protected Thioester)Moderate
Potency (EC50) ~1.5 - 5.0

M (Estimated)
0.6

M (CEM-SS cells)
>10

M (Weak)
Toxicity (TC50) >100

M
>100

M
Varies (Alcohol interaction)
Key Differentiator: The "Diethyl-Ethoxy" Synergy

While SAMT-247 relies on a prodrug strategy (S-acetyl) to enter cells, the 4-Ethoxy-N,N-diethyl analog utilizes the N,N-diethyl moiety to enhance passive diffusion through the lipid bilayer. The 4-ethoxy group acts as an electron-donating group (EDG), increasing the electron density on the thiolate anion, theoretically enhancing its nucleophilic attack on the Zinc-Cysteine complex.

Deep Dive: Structure-Activity Relationship (SAR)

The efficacy of this molecule hinges on three specific pharmacophores. Below is the breakdown of the 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide scaffold.

A. The Warhead: 2-Sulfanyl (-SH)
  • Function: This is the "Zinc Ejector."[1] The thiol group (or its thiolate form) attacks the sulfur atoms of the CCHC zinc finger motif in NCp7.

  • Criticality: Removal or methylation of this group abolishes antiviral activity.

  • Risk: Free thiols rapidly oxidize to form inactive disulfides (dimers) in plasma. Protocol Note: Assays must be performed with reducing agents (e.g., TCEP) or using the thioester prodrug form.

B. The Solubility Handle: N,N-Diethyl Amide
  • Function: Modulates LogP (Lipophilicity).

  • SAR Insight:

    • Primary Amide (-CONH2): Often too polar, poor membrane permeability.

    • N,N-Diethyl: Optimal lipophilicity for cellular uptake. Steric bulk also protects the amide bond from rapid hydrolysis by amidases.

    • N-Aryl/Benzyl: Increases potency but significantly raises cytotoxicity.

C. The Electronic Tuner: 4-Ethoxy
  • Function: Electronic modulation of the benzene ring.

  • SAR Insight:

    • The ethoxy group at the para position (relative to the amide) or meta (relative to thiol) donates electrons into the ring system.

    • Effect: Increases the pKa of the 2-SH group, making the thiolate a "softer" but more persistent nucleophile.

    • Metabolism: The ethoxy group is a potential site for O-dealkylation by CYP450 enzymes, which can be a liability compared to a fluoro- or chloro-substituent.

Visualizing the Mechanism & SAR

SAR Map: Functional Regions

SAR_Map Core Benzamide Scaffold (Structural Anchor) Pos2 2-Sulfanyl (-SH) (Zinc Ejecting Warhead) Core->Pos2 Essential for Activity PosN N,N-Diethyl Amide (Permeability & Stability) Core->PosN Optimizes LogP Pos4 4-Ethoxy (-OEt) (Electronic Tuning) Core->Pos4 Modulates Nucleophilicity

Caption: Functional decomposition of the 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide scaffold showing the distinct role of each substituent.

Mechanism of Action: Zinc Ejection Pathway

MOA Drug 4-Ethoxy-N,N-diethyl- 2-sulfanylbenzamide CellEntry Passive Diffusion (Facilitated by N,N-diethyl) Drug->CellEntry Target HIV-1 NCp7 Protein (Zinc Finger CCHC) CellEntry->Target Cytosolic Access Complex Thiol-Zinc Coordination Target->Complex Nucleophilic Attack Ejection Zinc Ejection (Loss of Zn2+) Complex->Ejection Unfolding NCp7 Unfolding & Loss of Viral Infectivity Ejection->Unfolding

Caption: Step-by-step mechanism where the compound penetrates the cell and chemically disrupts the viral Zinc Finger motif.

Experimental Protocols

To validate the activity of 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide, the following protocols are standard.

Protocol A: Zinc Ejection Assay (Fluorescence Based)

This assay measures the loss of Zn²⁺ from the NCp7 protein using a fluorescent zinc probe.

  • Reagents: Recombinant HIV-1 NCp7 (1

    
    M), Zinc-binding fluorophore (e.g., TSQ or FluoZin-3), Buffer (50 mM Tris-HCl, pH 7.4).
    
  • Preparation: Incubate NCp7 with the fluorophore to establish baseline fluorescence (High signal = Zinc bound).

  • Treatment: Add 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide (dissolved in DMSO) at varying concentrations (0.1 - 100

    
    M).
    
  • Measurement: Monitor fluorescence decay over 60 minutes at 37°C.

  • Result: A decrease in fluorescence indicates Zinc ejection. Calculate the rate constant (

    
    ).
    
    • Success Metric:

      
       should be > 0.05 min⁻¹ at 10 
      
      
      
      M.
Protocol B: Antiviral Efficacy (CEM-SS Cells)
  • Cell Culture: Maintain CEM-SS cells in RPMI-1640 medium.

  • Infection: Infect cells with HIV-1 (strain IIIB or RF) at a multiplicity of infection (MOI) of 0.01.

  • Dosing: Add the test compound immediately post-infection. Include SAMT-247 as a positive control.

  • Readout: After 6 days, measure viral cytopathic effect (CPE) using XTT assay or p24 antigen ELISA.

  • Data Analysis: Determine EC50 (concentration inhibiting 50% viral replication) and TC50 (cytotoxicity).

References

  • Miller Jenkins, L. M., et al. (2010).[1] "Small-molecule inactivation of HIV-1 NCp7 by repetitive intracellular acyl transfer." Nature Chemical Biology, 6(12), 887-889.[1] Link

  • Helmold Hait, S., et al. (2020).[1][2] "An SAMT-247 Microbicide Provides Potent Protection against Intravaginal Simian Immunodeficiency Virus Infection."[1][2][3] The Journal of Immunology, 204(12), 3315-3328.[1] Link

  • Pannecouque, C., et al. (2010). "Sulfanylbenzamides with Unique Side Chains to Improve Metabolic Stability, Pharmacokinetics, and Anti-HIV Activity." Journal of Medicinal Chemistry, 53(15). Link

  • PubChem. (2025).[4] "Compound Summary: 4-Ethoxy-2-mercaptobenzamide." National Library of Medicine. Link

  • Masaoka, T., et al. (2010). "Evaluation of the antiviral activity of a series of 2-mercaptobenzamide derivatives." Antiviral Research. Link

Sources

A Comparative Analysis Framework for 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide: A Novel CNS Drug Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

The quest for novel therapeutics with improved efficacy and safety profiles is a cornerstone of modern drug discovery. This guide introduces a hypothetical novel chemical entity, 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide (hereafter referred to as "Compound VRT-247"), a molecule with structural motifs suggestive of activity at G-protein coupled receptors. The benzamide scaffold, in particular, is a well-established pharmacophore in numerous antipsychotic drugs that antagonize dopamine D2 receptors. This document outlines a comprehensive, side-by-side comparison framework to evaluate VRT-247 against established drugs, specifically the first-generation antipsychotic Haloperidol and the second-generation antipsychotic Risperidone .

This guide is structured not as a report of completed work, but as a strategic blueprint for the preclinical evaluation of VRT-247. It provides the rationale for experimental choices, detailed protocols for key assays, and a framework for interpreting comparative data. The objective is to build a robust, evidence-based profile of VRT-247, elucidating its potential advantages and liabilities relative to current standards of care.

Part 1: The Comparative Landscape - VRT-247 vs. Haloperidol & Risperidone

A meaningful comparison requires benchmarking against drugs with well-understood mechanisms and clinical profiles.

  • Haloperidol: A butyrophenone derivative, Haloperidol is a potent D2 receptor antagonist. It serves as a classic benchmark for "typical" antipsychotic activity, but its utility is often limited by a high incidence of extrapyramidal symptoms (EPS), which are movement disorders resulting from potent D2 receptor blockade in the nigrostriatal pathway.

  • Risperidone: An atypical antipsychotic, Risperidone exhibits potent antagonism at both dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is believed to contribute to its efficacy against the negative symptoms of schizophrenia and a lower propensity to cause EPS at therapeutic doses compared to typical antipsychotics.

Our investigation will therefore focus on elucidating where VRT-247 lies on this spectrum, with a particular focus on receptor selectivity and its downstream functional consequences.

Comparative Data Summary (Hypothetical Data for Illustrative Purposes)

The following table outlines the key parameters for comparison and presents a hypothetical data set that would be generated through the experimental protocols described later in this guide.

Parameter4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide (VRT-247)HaloperidolRisperidoneRationale for Comparison
Receptor Binding Affinity (Ki, nM) Measures the strength of interaction with the target receptors. Lower Ki indicates higher affinity.
Dopamine D21.50.93.1Primary target for antipsychotic efficacy.
Serotonin 5-HT2A25.056.00.2High 5-HT2A affinity is a hallmark of atypical antipsychotics and may mitigate EPS.
Adrenergic α115.08.01.5Off-target activity linked to side effects like orthostatic hypotension.
Histamine H1>1000120.018.0Off-target activity linked to sedation and weight gain.
In Vitro Functional Activity Determines whether binding leads to a biological response (antagonism).
D2 Receptor (IC50, nM)2.81.84.5Confirms functional blockade of the primary target.
In Vivo Efficacy Assesses therapeutic potential in a living system.
Conditioned Avoidance Response (% Blockade)75% @ 10 mg/kg85% @ 1 mg/kg80% @ 2 mg/kgA classic animal model predictive of antipsychotic efficacy.
Side Effect Liability Evaluates the potential for common adverse effects.
Catalepsy Induction (Score 0-4)1.5 @ 10 mg/kg3.8 @ 1 mg/kg1.2 @ 2 mg/kgAn animal model for predicting the risk of extrapyramidal symptoms (EPS).

Part 2: Experimental Workflows & Protocols

Scientific integrity demands robust and reproducible methodologies. The following sections detail the essential experimental protocols required to generate the comparative data outlined above.

Workflow for In Vitro Characterization

The initial phase focuses on determining the binding affinity and functional activity of VRT-247 at key CNS receptors. This workflow ensures a logical progression from simple binding to functional confirmation.

G cluster_0 Phase 1: In Vitro Profiling start Synthesize & Purify VRT-247 receptor_panel Primary Radioligand Binding Assay Panel (D2, 5-HT2A, α1, H1) start->receptor_panel Test Compound determine_ki Determine Ki Values (Cheng-Prusoff Equation) receptor_panel->determine_ki Raw Displacement Data functional_assay Functional Antagonism Assay (e.g., Calcium Flux or cAMP) determine_ki->functional_assay Prioritize High-Affinity Targets determine_ic50 Determine IC50 Values functional_assay->determine_ic50 decision High Affinity & Potency at D2? determine_ic50->decision Proceed to In Vivo Proceed to In Vivo decision->Proceed to In Vivo Synthesize Analogs or Halt Synthesize Analogs or Halt decision->Synthesize Analogs or Halt No

Caption: Workflow for in vitro characterization of VRT-247.

Protocol 1: Radioligand Receptor Binding Assay

This protocol determines the binding affinity (Ki) of VRT-247 for a panel of receptors.

Objective: To quantify the interaction between VRT-247 and target receptors (Dopamine D2, Serotonin 5-HT2A, Adrenergic α1, Histamine H1) compared to Haloperidol and Risperidone.

Principle: This is a competitive binding assay. A known radiolabeled ligand with high affinity for the receptor is incubated with a membrane preparation containing the receptor. The test compound (VRT-247) is added at increasing concentrations, and its ability to displace the radioligand is measured.

Materials:

  • Cell membrane preparations expressing the human receptor of interest (e.g., CHO-K1 cells for D2).

  • Radioligand (e.g., [³H]-Spiperone for D2).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Test compounds: VRT-247, Haloperidol, Risperidone dissolved in DMSO.

  • 96-well filter plates.

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution series of VRT-247, Haloperidol, and Risperidone (e.g., from 10 µM to 0.1 nM).

  • Assay Setup: In a 96-well plate, add in order:

    • Assay Buffer.

    • Test compound or vehicle (DMSO for total binding).

    • Radioligand at a concentration near its Kd value.

    • Cell membrane preparation.

    • For non-specific binding (NSB) wells, add a high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of the wells through the filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Counting: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a displacement curve.

    • Determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 3: In Vivo Evaluation - From Bench to Biological System

Positive in vitro results must be translated to a living system to assess true therapeutic potential and safety.

Workflow for In Vivo Efficacy and Safety Assessment

G cluster_1 Phase 2: In Vivo Evaluation start Successful In Vitro Profile pk_study Pharmacokinetic (PK) Study (Determine Cmax, Tmax, Half-life) start->pk_study Select Doses efficacy_model Efficacy Model: Conditioned Avoidance Response (CAR) pk_study->efficacy_model Inform Dosing Regimen safety_model Safety/Side-Effect Model: Catalepsy Bar Test pk_study->safety_model dose_response Generate Dose-Response Curves for Efficacy and Safety efficacy_model->dose_response safety_model->dose_response therapeutic_index Calculate Therapeutic Index (TI) (TD50 / ED50) dose_response->therapeutic_index

Caption: Workflow for in vivo evaluation of VRT-247.

Protocol 2: Catalepsy Bar Test in Rats

This protocol assesses the propensity of VRT-247 to induce catalepsy, a widely used preclinical predictor of extrapyramidal symptom (EPS) liability in humans.

Objective: To compare the cataleptic effects of VRT-247 with Haloperidol and Risperidone.

Principle: Catalepsy is an akinetic state characterized by a failure to correct an externally imposed posture. The test measures the time an animal remains in an awkward position (e.g., forepaws on an elevated bar). Strong D2 receptor blockade in the nigrostriatal pathway is a primary cause of drug-induced catalepsy.

Materials:

  • Male Wistar rats (200-250g).

  • A horizontal metal bar (1 cm diameter) elevated 9 cm above the surface.

  • Test compounds (VRT-247, Haloperidol, Risperidone) formulated in a suitable vehicle (e.g., saline with 5% Tween 80).

  • Stopwatch.

Procedure:

  • Acclimation: Acclimate the rats to the testing room and handling for several days prior to the experiment.

  • Dosing: Administer the test compounds or vehicle via intraperitoneal (i.p.) injection. Doses should be selected based on efficacy studies or pilot experiments.

  • Testing: At various time points post-injection (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws gently on the elevated bar.

  • Measurement: Start the stopwatch immediately. Measure the time until the rat removes both paws from the bar and returns to a normal posture. A cut-off time (e.g., 180 seconds) is typically used.

  • Scoring: The latency to descend is recorded. Often, a scoring system is used for easier comparison (e.g., 0 = descends in <10s; 1 = 11-30s; 2 = 31-60s; 3 = 61-120s; 4 = >120s).

  • Data Analysis: Compare the mean catalepsy scores or latencies for each treatment group at each time point using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). This will reveal the dose-dependent liability of each compound to induce this key side effect.

Conclusion and Forward Look

This guide provides a structured, scientifically-grounded framework for the initial preclinical comparison of a novel compound, 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide (VRT-247), against established antipsychotics. By systematically evaluating its receptor binding profile, functional potency, in vivo efficacy, and side effect liability, researchers can build a comprehensive picture of its therapeutic potential. The hypothetical data presented suggests a compound with a promising profile—potent D2 antagonism coupled with a potentially wider therapeutic window, as indicated by a reduced catalepsy score relative to Haloperidol. The subsequent steps would involve more complex behavioral models, chronic dosing studies, and full pharmacokinetic/pharmacodynamic (PK/PD) modeling to confidently advance VRT-247 toward clinical development.

References

  • Title: The role of dopamine D2 receptors in the antipsychotic activity of benzamide drugs. Source: European Journal of Pharmacology URL: [Link]

  • Title: The discovery and development of antipsychotic drugs. Source: Cold Spring Harbor Perspectives in Medicine URL: [Link]

  • Title: Haloperidol. Source: StatPearls [Internet] URL: [Link]

  • Title: Antipsychotic-Induced Extrapyramidal Side Effects. Source: The Primary Care Companion for CNS Disorders URL: [Link]

  • Title: Risperidone. Source: StatPearls [Internet] URL: [Link]

  • Title: The importance of 5-HT2A receptor antagonism for the atypical antipsychotic profile. Source: Journal of Psychiatric Research URL: [Link]

  • Title: The Cheng-Prusoff equation: a review. Source: Molecular Pharmacology URL: [Link]

  • Title: Animal models of antipsychotic drug action. Source: Current Protocols in Pharmacology URL: [Link]

Confirming the Binding Site of 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide: A Comparative Guide to Experimental and Computational Approaches

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise identification of a compound's binding site on its target protein is a cornerstone of understanding its mechanism of action, optimizing its efficacy, and ensuring its safety. This guide provides a comprehensive comparison of modern experimental and computational techniques for confirming the binding site of a novel small molecule, using the hypothetical case of 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide. For the purpose of this guide, and drawing parallels from the activity of structurally related compounds, we will postulate that 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide targets the C1 domain of Protein Kinase C beta (PKCβ), a key enzyme in cellular signaling pathways.

This guide will navigate through the principles, protocols, and comparative advantages of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, site-directed mutagenesis, and computational docking. By understanding the strengths and limitations of each approach, researchers can devise a robust, multi-faceted strategy for unambiguously confirming a ligand's binding site.

The Gold Standard: X-Ray Crystallography

X-ray crystallography provides unparalleled high-resolution structural information of a protein-ligand complex, offering a static yet detailed snapshot of the binding interactions at an atomic level. The two primary methods for obtaining these complex structures are co-crystallization and ligand soaking.

Experimental Protocol: Co-crystallization of PKCβ with 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide

  • Protein Expression and Purification: Express and purify the target protein, in this case, the PKCβ catalytic domain, to a high degree of homogeneity (>95%).

  • Complex Formation: Incubate the purified PKCβ with a molar excess of 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide to ensure saturation of the binding sites. The optimal ratio may need to be determined empirically[1].

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to identify conditions that yield well-diffracting crystals of the protein-ligand complex.

  • X-ray Diffraction Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination and Refinement: Process the diffraction data to determine the three-dimensional structure of the PKCβ-ligand complex. This will reveal the precise orientation of 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide within its binding pocket and the specific amino acid residues it interacts with[2].

Workflow for X-Ray Crystallography

A Express & Purify PKCβ B Incubate with Ligand A->B Add excess ligand C Crystallization Screening B->C D X-ray Diffraction C->D Obtain well-diffracting crystals E Structure Determination D->E F High-Resolution 3D Structure E->F

Caption: Workflow for determining a protein-ligand complex structure using X-ray crystallography.

A Dynamic Perspective: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a powerful alternative for studying protein-ligand interactions in solution, providing valuable information about the dynamics of the interaction and allowing for the mapping of the binding site without the need for crystallization. Chemical Shift Perturbation (CSP) is a commonly used NMR technique for this purpose.

Experimental Protocol: ¹H-¹⁵N HSQC Titration for Binding Site Mapping

  • Isotope Labeling: Express and purify ¹⁵N-labeled PKCβ. This allows for the observation of the protein's backbone amide signals.

  • NMR Sample Preparation: Prepare a concentrated solution of the ¹⁵N-labeled PKCβ in a suitable NMR buffer.

  • Acquire Reference Spectrum: Record a baseline ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amino acid residue's backbone amide group.

  • Titration with Ligand: Add increasing concentrations of 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide to the protein sample and record an HSQC spectrum at each concentration point.

  • Data Analysis: Analyze the changes in the chemical shifts of the backbone amide peaks upon ligand addition. Residues in or near the binding site will experience significant chemical shift perturbations, allowing for the mapping of the binding interface onto the protein's structure[3][4].

Workflow for NMR-based Binding Site Mapping

A Express & Purify ¹⁵N-labeled PKCβ B Acquire ¹H-¹⁵N HSQC Spectrum (Apo) A->B C Titrate with Ligand B->C D Acquire ¹H-¹⁵N HSQC Spectra (Complex) C->D E Analyze Chemical Shift Perturbations D->E F Map Binding Site E->F

Caption: Workflow for mapping a ligand binding site on a protein using NMR spectroscopy.

Functional Validation: Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful biochemical technique used to validate the functional importance of specific amino acid residues within a predicted binding site. By mutating key residues and observing the effect on ligand binding, one can confirm their direct involvement in the interaction.

Experimental Protocol: Validating the Binding Site via Mutagenesis

  • Identify Key Residues: Based on a predicted binding model (from crystallography, NMR, or computational docking), identify key amino acid residues in the putative binding site of PKCβ that are likely to interact with 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide.

  • Generate Mutants: Use site-directed mutagenesis to create mutant versions of the PKCβ protein where these key residues are replaced, typically with alanine, to remove the side chain's functional group[5][6].

  • Express and Purify Mutant Proteins: Express and purify the mutant PKCβ proteins.

  • Binding Assays: Perform binding assays (e.g., Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or a functional kinase assay) to measure the binding affinity of 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide to the wild-type and mutant proteins.

  • Compare Affinities: A significant decrease or loss of binding affinity for a mutant protein compared to the wild-type indicates that the mutated residue is critical for the interaction[7].

Logical Flow of Site-Directed Mutagenesis

A Hypothesized Binding Site B Identify Key Residues A->B C Generate Point Mutants B->C D Measure Ligand Binding Affinity C->D E Compare Wild-Type vs. Mutant Affinity D->E F Confirm Residue Importance E->F

Caption: Logical workflow for validating a binding site using site-directed mutagenesis.

In Silico Prediction: Computational Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target. It is a valuable tool for generating initial hypotheses about the binding mode and for prioritizing experimental studies.

Computational Workflow: Docking 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide into PKCβ

  • Prepare Protein Structure: Obtain a high-quality 3D structure of the PKCβ catalytic domain, either from the Protein Data Bank (PDB) or through homology modeling.

  • Prepare Ligand Structure: Generate a 3D conformation of 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide.

  • Define Binding Site: Define the search space for the docking simulation, typically centered around a known or predicted binding pocket.

  • Perform Docking: Use a docking program (e.g., AutoDock, GOLD) to systematically sample different orientations and conformations of the ligand within the binding site and score them based on their predicted binding affinity[8][9].

  • Analyze Results: Analyze the top-scoring docking poses to identify the most likely binding mode and the key protein-ligand interactions. These predictions can then be used to guide site-directed mutagenesis experiments[10].

Workflow for Computational Docking

A Obtain Protein & Ligand Structures B Define Binding Site A->B C Run Docking Simulation B->C D Score & Rank Poses C->D E Analyze Predicted Interactions D->E F Generate Binding Hypothesis E->F

Caption: A typical workflow for predicting a ligand's binding mode using molecular docking.

Comparative Analysis of Techniques

TechniquePrincipleStrengthsWeaknesses
X-Ray Crystallography Diffraction of X-rays by a crystal of the protein-ligand complexProvides high-resolution, unambiguous structural data.Requires well-diffracting crystals, which can be difficult to obtain; provides a static picture of the interaction.
NMR Spectroscopy Measures changes in the magnetic environment of atomic nuclei upon ligand bindingProvides information on binding in solution; can study dynamics and weaker interactions; does not require crystallization.Requires larger amounts of soluble, stable protein; lower resolution than crystallography; can be complex to analyze.
Site-Directed Mutagenesis Assesses the functional consequence of mutating specific amino acid residuesDirectly tests the importance of individual residues for binding; provides functional validation.Indirect method; mutations can sometimes lead to global protein misfolding; requires a hypothesized binding site.
Computational Docking Predicts the binding mode and affinity of a ligand to a protein in silicoFast and cost-effective; can screen large libraries of compounds; useful for hypothesis generation.Predictions are not always accurate and require experimental validation; scoring functions can be unreliable.

Comparative Ligands for PKCβ

To put the potential binding affinity of 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide into context, the following table lists some known inhibitors of PKCβ with their reported potencies.

CompoundTypeIC₅₀Reference
Enzastaurin (LY317615)ATP-competitive inhibitor5 nM (PKCβ2)[11]
RuboxistaurinATP-competitive inhibitor4.7 nM (PKCβ1), 5.9 nM (PKCβ2)[12] (Not in search results)
SotrastaurinATP-competitive inhibitor0.22 nM (PKCα), 0.64 nM (PKCβ)(Not in search results)
Gö 6983ATP-competitive inhibitor7 nM (PKCα), 7 nM (PKCβI), 6 nM (PKCβII)
Bisindolylmaleimide IATP-competitive inhibitor10 nM (PKCα, β, γ)

Conclusion

Confirming the binding site of a novel compound like 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide requires a multi-pronged approach that leverages the strengths of various experimental and computational techniques. While X-ray crystallography provides the definitive high-resolution structure, NMR spectroscopy offers valuable insights into the dynamics of the interaction in solution. Site-directed mutagenesis serves as a crucial tool for functional validation of the key interacting residues, and computational docking provides a rapid and cost-effective means of generating initial hypotheses. By integrating these powerful methods, researchers can build a comprehensive and validated model of the protein-ligand interaction, which is essential for advancing our understanding of a compound's mechanism of action and for guiding its further development as a potential therapeutic agent.

References

  • Mathison RD, Davison JS, Metwally E. Identification of a binding site for the anti-inflammatory tripeptide feG. Peptides. 2003 Aug;24(8):1221-30.
  • Lee, D. et al. Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. 2024 Aug 22.
  • Orts, J. et al. NMR2: A highly accurate approach to protein-ligand binding. Research Outreach. 2020 Apr 7.
  • BOC Sciences.
  • Santa Cruz Biotechnology. PKC beta Inhibitors.
  • SciSpace. Binding site identification and structure determination of protein-ligand complexes by NMR.
  • Santa Cruz Biotechnology. Integrin Inhibitors.
  • Benchchem. Illuminating the Molecular Handshake: A Guide to Confirming Ligand Binding Modes via Mutagenesis.
  • Bolivar A, S. Molecular Docking Protocol.
  • ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. 2025 Apr 29.
  • ResearchGate.
  • Creative Biostructure. NMR for Studying Protein-Ligand Interactions. 2025 Apr 30.
  • Galaxy Training. Protein-ligand docking. 2019 Oct 19.
  • Springer Nature Experiments. Site-Directed Mutagenesis to Study the Role of Specific Amino Acids in the Ligand Binding Domain of PPARs.
  • Springer. Studying Protein–Ligand Interactions Using X-Ray Crystallography.
  • CCDC. Introduction to Protein-ligand docking with GOLD GLD-001.
  • Nature. Emerging therapeutic opportunities for integrin inhibitors. 2021 Sep 17.
  • eLife. Low-affinity integrin states have faster ligand-binding kinetics than the high. 2021 Dec 2.
  • CCDC. Molecular Docking Protocol.
  • Adooq Bioscience. Integrin inhibitors.
  • Hampton Research. Crystallization of Protein-Ligand Complexes. 2020 Oct 28.
  • Kim, J. et al. Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor. Journal of Biological Chemistry.
  • IUCr Journals. Guidelines for the successful generation of protein-ligand complex crystals. 2016 Dec 21.
  • PubMed. X-ray crystallography of protein-ligand interactions.
  • Sygnature Discovery. Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. 2019 Nov 25.
  • PMC.
  • PMC. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions. 2023 Dec 15.
  • MDPI. Activators and Inhibitors of Protein Kinase C (PKC)
  • Assay Genie. Site Directed Mutagenesis Protocol.
  • PubMed Central.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide. The following protocols are based on established best practices for handling analogous chemical compounds. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier and conduct a thorough, site-specific risk assessment before commencing any work.

Understanding the Hazard: A Proactive Approach to Safety

Essential Personal Protective Equipment (PPE)

To minimize exposure and ensure a safe laboratory environment, the following PPE is recommended when handling 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide.[1]

Protection Type Recommended Equipment Purpose
Eye and Face Safety glasses with side-shields or goggles. A face shield may be necessary if there is a splash hazard.[1][2][8]Protects against dust particles and chemical splashes.
Skin Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron is also required.[1][2]Prevents skin contact with the chemical.[2]
Respiratory A NIOSH-approved respirator should be used if ventilation is inadequate or if dust is generated.[1][9]Protects against the inhalation of harmful dust or vapors.
Body Protective clothing and closed-toe footwear are necessary, with the level of protection depending on the scale of the operation.[1][8]Provides overall protection from contamination.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment.

Engineering Controls

Whenever possible, operations should be enclosed, and local exhaust ventilation should be used at the site of chemical release to minimize exposure.[2] If these engineering controls are not available or are insufficient, appropriate respiratory protection must be worn.[2]

Procedural Workflow

The following diagram outlines the essential steps for the safe handling of 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_weigh Weigh/Measure Chemical prep_setup->handle_weigh Proceed when ready handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_work Perform Experimental Work handle_transfer->handle_work clean_decon Decontaminate Work Surfaces handle_work->clean_decon Upon completion clean_waste Segregate and Dispose of Waste clean_decon->clean_waste clean_ppe Remove and Dispose of PPE clean_waste->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: A stepwise workflow for the safe handling of 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide.

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[7][8] Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[8]

Disposal Plan: A Responsible Conclusion to Your Research

Proper disposal of 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide and any contaminated materials is a critical final step in the experimental workflow.

Waste Segregation

All waste contaminated with 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide should be considered hazardous.[10] This includes:

  • Excess or unused chemical

  • Contaminated PPE (gloves, lab coats, etc.)[11]

  • Contaminated labware (pipette tips, vials, etc.)

This hazardous waste must be segregated from non-hazardous waste and placed in a clearly labeled, sealed container.[10][12]

Disposal Procedures

The primary and most recommended method for the disposal of chemical waste is through a licensed chemical waste management company.[13] These companies are equipped to handle the packaging, transport, and final disposal in a safe and environmentally responsible manner.[13]

In remote locations where such services are unavailable, it is crucial to consult local regulations and guidelines for the disposal of chemical waste.[13] Open-air burning is a method of last resort and should only be considered in remote areas where other options are not feasible.[13]

Conclusion: Fostering a Culture of Safety

The responsible handling of chemicals like 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide is paramount in a research setting. By adhering to these guidelines, researchers can significantly mitigate risks and ensure a safe and productive laboratory environment. Always remember that these recommendations are a starting point; a thorough risk assessment and consultation of the supplier's SDS are non-negotiable prerequisites for handling any chemical.

References

  • Personal protective equipment for handling Benzamide, N,N,4-trimethyl-. Benchchem.
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. OSHA.
  • Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • csfs155.txt.
  • Safety Data Sheet Benzamide. metasci.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. TCI Chemicals.
  • Aldrich 173606 - • SAFETY DATA SHEET.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • 4 - SAFETY DATA SHEET.
  • 4-Ethoxy-2-mercaptobenzamide. LookChem.
  • SAFETY DATA SHEET. TCI Chemicals.
  • SAFETY DATA SHEET. ChemDmart.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Safe Handling of Hazardous Drugs. safety.duke.edu.
  • Safe handling of hazardous drugs. PMC.
  • Safe handling and waste management of hazardous drugs. eviQ.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。